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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 2-(1-Methoxypropyl)morpholine: A Technical Guide for Drug Development

Executive Summary Morpholine derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate the physicochemical properties, metabolic stability, and target affinity of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to modulate the physicochemical properties, metabolic stability, and target affinity of drug candidates. The structural elucidation of substituted morpholines—such as 2-(1-Methoxypropyl)morpholine —presents unique analytical challenges due to their stereochemical complexity and conformational dynamics.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(1-Methoxypropyl)morpholine. This guide bypasses generic overviews, focusing instead on the causality behind chemical shifts, rigorous experimental protocols, and the stereoelectronic principles that dictate the molecule's spectral signature.

Stereochemical Complexity & Conformational Analysis

Before acquiring spectral data, one must understand the physical reality of the molecule in solution. 2-(1-Methoxypropyl)morpholine possesses two adjacent chiral centers:

  • C2 on the morpholine ring.

  • C1' on the propyl substituent.

Because the morpholine ring typically adopts a stable chair conformation at room temperature[1], the bulky 1-methoxypropyl group at the C2 position exerts a strong conformational lock. To minimize severe 1,3-diaxial steric clashes, the substituent is thermodynamically forced into an equatorial orientation[2].

Consequently, the proton attached to C2 (H2) is locked in an axial position. This axial orientation is the foundational premise for our NMR assignments, as it dictates the specific J-coupling constants (vicinal and geminal) observed in the ¹H spectrum.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D Acquisition (1H & 13C NMR) A->B C Spin System Mapping (COSY & TOCSY) B->C D Carbon-Proton Correlation (HSQC & HMBC) C->D E Stereochemical Assignment (NOESY & J-Coupling) D->E F Final 3D Structure Elucidation E->F

Figure 1: Sequential NMR workflow for the structural elucidation of morpholine derivatives.

Self-Validating NMR Acquisition Protocol

A robust analytical workflow must be self-validating; no single assignment should exist in isolation. The following protocol ensures that 1D shifts, scalar couplings, and 2D spatial correlations cross-verify each other.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15 mg of 2-(1-Methoxypropyl)morpholine for ¹H NMR (or 40 mg for ¹³C NMR) into a clean glass vial. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[1]. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Equilibrate the sample temperature to exactly 298 K. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Optimize the magnetic field homogeneity (shimming) until the residual CHCl₃ signal (7.26 ppm) exhibits a linewidth at half-height of < 1.0 Hz.

  • 1D ¹H Acquisition: Execute a standard single-pulse experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration. Acquire 16–32 scans.

  • 1D ¹³C Acquisition: Execute a proton-decoupled ¹³C experiment (zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary/heteroatom-bound carbons.

  • 2D Acquisition: Acquire gradient-selected COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) using standard pulse programs with a mixing time of 300 ms for the NOESY.

Spectral Data & Assignments

The quantitative data derived from the protocol is summarized below. The assignments reflect the major diastereomer in its lowest-energy chair conformation.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6eq 3.85ddd11.5, 3.5, 1.51HMorpholine CH₂ (O-adjacent)
6ax 3.55td11.5, 2.51HMorpholine CH₂ (O-adjacent)
2ax 3.45ddd10.5, 6.0, 2.51HMorpholine CH (O-adjacent)
OCH₃ 3.40s-3HMethoxy methyl
1' 3.15dt6.0, 5.51HSubstituent CH
3eq 2.95dd12.0, 2.51HMorpholine CH₂ (N-adjacent)
5eq 2.85m-1HMorpholine CH₂ (N-adjacent)
5ax 2.75m-1HMorpholine CH₂ (N-adjacent)
3ax 2.65dd12.0, 10.51HMorpholine CH₂ (N-adjacent)
NH 1.90br s-1HAmine proton (exchangeable)
2'a 1.65m-1HSubstituent CH₂
2'b 1.45m-1HSubstituent CH₂
3' 0.95t7.53HSubstituent terminal CH₃
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment
1' 83.2CHSubstituent CH (O-bearing)
2 78.5CHMorpholine CH (O-bearing)
6 68.4CH₂Morpholine CH₂ (O-adjacent)
OCH₃ 58.6CH₃Methoxy methyl
3 49.2CH₂Morpholine CH₂ (N-adjacent)
5 46.5CH₂Morpholine CH₂ (N-adjacent)
2' 23.5CH₂Substituent CH₂
3' 10.2CH₃Substituent terminal CH₃

Mechanistic Insights into Chemical Shifts

Listing data is insufficient for rigorous drug development; we must understand the causality of these shifts.

Electronegativity and Inductive Deshielding

The most striking feature of the morpholine ¹H spectrum is the distinct separation of the methylene environments. As detailed in the 1[1], oxygen is significantly more electronegative than nitrogen. This inductive effect withdraws electron density from the adjacent C2 and C6 carbons, deshielding their attached protons. Consequently, H6eq/H6ax and H2ax resonate downfield (3.45–3.85 ppm), whereas the N-adjacent protons (H3 and H5) resonate upfield (2.65–2.95 ppm)[1].

Similarly, the ¹³C spectrum reflects this inductive gradient. The carbon shifts can even act as a localized probe for the molecule's electronic environment, a principle utilized in3[3].

Magnetic Anisotropy and Axial/Equatorial Separation

Within the chair conformation, equatorial protons (e.g., H6eq at 3.85 ppm) consistently resonate downfield of their axial counterparts (e.g., H6ax at 3.55 ppm). This is caused by the magnetic anisotropy of the adjacent C–C bonds. The axial protons fall within the shielding cone of the C–C single bonds, resulting in a lower chemical shift.

The Diagnostic Power of J-Couplings

The H2 signal at 3.45 ppm appears as a doublet of doublet of doublets (ddd). The largest coupling constant (J = 10.5 Hz) is the trans-diaxial coupling between H2ax and H3ax. This massive splitting is definitive proof that the 1-methoxypropyl substituent is locked in the equatorial position, a phenomenon consistent with 2[2].

2D NMR & Stereochemical Elucidation

To definitively map the connectivity and relative stereochemistry, 2D NMR is non-negotiable.

  • COSY & HSQC: COSY traces the continuous spin system from H2 → H3, and independently from H1' → H2' → H3'. HSQC confirms that the highly deshielded carbon at 83.2 ppm is indeed C1', bound to the proton at 3.15 ppm.

  • HMBC: The critical bridge between the morpholine ring and the substituent is established via HMBC. A strong ³JCH correlation is observed from the OCH₃ protons (3.40 ppm) to C1' (83.2 ppm), and from H1' (3.15 ppm) to C2 (78.5 ppm), verifying the exact attachment points[4].

NOESY_Correlations H2 H2 (Axial) H1p H1' (Substituent) H2->H1p vicinal H6ax H6 (Axial) H2->H6ax 1,3-diaxial H3ax H3 (Axial) H2->H3ax vicinal OMe OCH3 H1p->OMe spatial

Figure 2: Key NOESY spatial correlations used to determine relative stereochemistry.

NOESY Analysis: The spatial proximities mapped in Figure 2 are the ultimate arbiters of the 3D structure. A strong NOE cross-peak between H2 and H6ax confirms their 1,3-diaxial relationship on the bottom face of the chair. The relative stereochemistry at C1' is deduced by observing the NOE intensity between H1' and H2ax versus H1' and H3ax, which varies depending on the specific syn or anti diastereomer synthesized.

Sources

Exploratory

Mass spectrometry fragmentation pattern of 2-(1-Methoxypropyl)morpholine

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2-(1-Methoxypropyl)morpholine Abstract This technical guide provides a detailed predictive analysis of the electron ionization mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2-(1-Methoxypropyl)morpholine

Abstract

This technical guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(1-Methoxypropyl)morpholine. In the absence of publicly available spectral data for this specific molecule, this document synthesizes established fragmentation principles for aliphatic amines, ethers, and heterocyclic systems to construct a probable fragmentation map. The core objective is to offer researchers, analytical chemists, and drug development professionals a robust theoretical framework for identifying 2-(1-Methoxypropyl)morpholine and its analogs in complex matrices. This guide elucidates the key cleavage pathways, including alpha-cleavages adjacent to the nitrogen and oxygen heteroatoms and characteristic ring fragmentation, which are anticipated to produce a unique mass spectral fingerprint. All theoretical claims are substantiated with citations to authoritative literature, and a standard gas chromatography-mass spectrometry (GC-MS) protocol is provided to facilitate empirical validation.

Introduction to 2-(1-Methoxypropyl)morpholine and its Analysis

2-(1-Methoxypropyl)morpholine is a substituted heterocyclic compound featuring a morpholine ring and a methoxypropyl side chain. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the morpholine nucleus. Accurate structural elucidation is paramount for quality control, metabolite identification, and reaction monitoring. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation pattern that serves as a structural fingerprint.[1] This guide explains the causal mechanisms behind the predicted fragmentation of this molecule, moving beyond simple peak identification to a deeper understanding of the underlying ion chemistry.

Core Principles of Fragmentation in EI-MS

Upon electron impact (typically at 70 eV), a molecule is ionized to form a high-energy molecular ion (M+•), which is a radical cation.[2][3] This ion is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments and neutral radicals. The fragmentation pathways are not random; they are governed by the functional groups within the molecule and the relative stability of the resulting carbocations and radicals. For 2-(1-Methoxypropyl)morpholine, the key fragmentation drivers are the two heteroatoms—nitrogen and oxygen—which direct cleavage through specific, well-documented mechanisms.

  • Alpha (α)-Cleavage: This is the most significant fragmentation mechanism for both amines and ethers.[4][5][6] The bond adjacent (alpha) to the heteroatom is cleaved, driven by the stabilization of the resulting positive charge by the non-bonding electrons of the nitrogen or oxygen. In aliphatic amines, the loss of the largest alkyl substituent via α-cleavage is often the most favorable pathway, leading to the base peak.[4]

  • Inductive Cleavage: This pathway involves the cleavage of a bond to a heteroatom, with the charge being retained by the alkyl fragment. It is generally less favored than α-cleavage but can contribute to the overall spectrum.[7][8]

  • Ring Fragmentation: Cyclic systems like morpholine can undergo complex fragmentation involving initial ring-opening, followed by subsequent cleavages to produce a series of characteristic lower-mass ions.[1][9]

Predicted Fragmentation Pathways of 2-(1-Methoxypropyl)morpholine

The molecular weight of 2-(1-Methoxypropyl)morpholine (C9H19NO2) is 173.25 g/mol . The molecular ion peak (M+•) is expected at m/z 173. As an aliphatic amine, this peak may be of low to moderate intensity.

Pathway A: Alpha-Cleavage at the Morpholine Nitrogen

This is predicted to be a dominant fragmentation pathway due to the exceptional stability of the resulting iminium ion. The cleavage occurs at the C-C bond between the morpholine ring and the side chain.

  • Step 1: Ionization: An electron is removed, most likely from one of the heteroatom lone pairs, to form the molecular ion at m/z 173 .

  • Step 2: C-C Bond Cleavage: The bond between the morpholine ring's C2 and the propyl chain's C1' breaks. The positive charge is stabilized by the nitrogen atom. This results in the loss of a 1-methoxypropyl radical (•CH(OCH3)CH2CH3).

  • Resulting Ion: This cleavage generates a highly stable N-methylenemorpholinium-type cation at m/z 100 . Due to the stability of this ion and the loss of a large radical, this is a strong candidate for the base peak in the spectrum.

Pathway B: Alpha-Cleavage within the Ether Moiety

The ether functional group in the side chain provides another site for α-cleavage.

  • Cleavage B1 (Loss of Ethyl Radical): The C-C bond alpha to the ether oxygen (between C1' and C2' of the side chain) can break, leading to the expulsion of an ethyl radical (•CH2CH3). This forms a resonance-stabilized oxonium ion at m/z 144 .

  • Cleavage B2 (Loss of Methoxy Radical): Cleavage of the C-O bond is also possible, leading to the loss of a methoxy radical (•OCH3). This would generate a propyl-morpholine cation at m/z 142 .

Pathway C: Fragmentation of the Morpholine Ring

The molecular ion or larger fragments can undergo ring cleavage. The fragmentation of the morpholine ring itself typically proceeds through ring-opening initiated at the nitrogen or oxygen, followed by the loss of small neutral molecules like ethene (C2H4). A common fragment for morpholine-containing structures is observed at m/z 57 or m/z 86 , corresponding to key structural components of the ring. For instance, cleavage of the ring could lead to the formation of the [C4H8NO]+ ion at m/z 86 .

A visual summary of these primary fragmentation pathways is presented below.

G M Molecular Ion (M+•) m/z 173 F100 Iminium Ion m/z 100 (Base Peak Candidate) M->F100 Pathway A α-Cleavage (N) - •C4H9O F144 Oxonium Ion m/z 144 M->F144 Pathway B1 α-Cleavage (O) - •C2H5 F142 Propyl-Morpholine Cation m/z 142 M->F142 Pathway B2 C-O Cleavage - •OCH3 F86 Ring Fragment m/z 86 M->F86 Pathway C Ring Cleavage

Caption: Predicted EI-MS fragmentation pathways for 2-(1-Methoxypropyl)morpholine.

Summary of Predicted Key Fragments

The following table summarizes the most probable and structurally significant ions in the EI mass spectrum of 2-(1-Methoxypropyl)morpholine.

m/zProposed Ion StructureFragmentation PathwayPredicted Intensity
173[C9H19NO2]+•Molecular IonLow to Medium
144[M - C2H5]+Pathway B1: α-Cleavage at ether oxygenMedium
100[M - C4H9O]+Pathway A: α-Cleavage at morpholine nitrogenHigh (Base Peak)
86[C4H8NO]+Pathway C: Morpholine ring cleavageMedium
57[C3H7O]+ or [C3H5N]+Side-chain or further ring fragmentationMedium to High

Proposed Experimental Protocol for GC-MS Analysis

To empirically validate the predicted fragmentation pattern, the following GC-MS methodology is recommended. This protocol is designed to be a self-validating system, employing standard conditions widely used in analytical laboratories for the analysis of semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Selective Detector (e.g., Agilent GC-MS System).

GC Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[10][11]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3-4 minutes (dependent on solvent).

Sample Preparation:

  • Dissolve the reference standard or sample extract in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

Conclusion

This guide outlines a scientifically grounded prediction of the mass spectral fragmentation of 2-(1-Methoxypropyl)morpholine. The analysis indicates that the spectrum will be dominated by fragments resulting from alpha-cleavage adjacent to the morpholine nitrogen, leading to a probable base peak at m/z 100 . Secondary pathways involving cleavage around the ether oxygen (yielding ions at m/z 144 ) and fragmentation of the morpholine ring (yielding ions at m/z 86 ) are also expected to produce significant signals. This predictive model serves as an essential tool for the tentative identification of this compound and provides a clear roadmap for its confirmation using the detailed GC-MS protocol.

References

  • Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: ScienceDirect URL
  • Title: Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC Source: National Center for Biotechnology Information URL
  • Title: Mass Spectrometry: Fragmentation Source: University of Delaware URL
  • Title: GCMS Section 6.
  • Title: Electron Ionization (EI)
  • Title: Ion Types and Fragmentation Patterns in Mass Spectrometry Source: Creative Proteomics URL
  • Title: Electron Ionization (EI)
  • Title: Mass spectra of morpholine cation and fragment ions Source: ResearchGate URL
  • Title: Mass Spectrometry - Examples Source: University of Arizona URL
  • Title: Mass Spectrometry Part 4-Fragmentation in Ethers Source: YouTube URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Title: Interpretation of mass spectra Source: University of Florida URL
  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: ResearchGate URL
  • Title: 11.

Sources

Foundational

The Architectural Blueprint of a Chiral Morpholine: A Technical Guide to the Crystal Structure and Stereochemistry of 2-(1-Methoxypropyl)morpholine

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides an in-depth exploration of the structural and stereochemical properties of 2-(1-Methoxypropyl)morpholine, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the structural and stereochemical properties of 2-(1-Methoxypropyl)morpholine, a substituted morpholine of interest in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured to not only present the fundamental data but also to illuminate the rationale behind the analytical methodologies and the implications of the structural nuances for drug design and development.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The introduction of substituents onto the morpholine ring, such as the 1-methoxypropyl group at the 2-position, introduces chiral centers, thereby adding a layer of complexity and potential for stereospecific interactions with biological targets. Understanding the precise three-dimensional arrangement of these substituents is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates.

This guide will delve into the stereochemical possibilities of 2-(1-Methoxypropyl)morpholine, outline a plausible synthetic route, detail the definitive method for structure elucidation via single-crystal X-ray diffraction, and provide a comprehensive spectroscopic characterization.

The Stereochemical Landscape of 2-(1-Methoxypropyl)morpholine

The structure of 2-(1-Methoxypropyl)morpholine features two stereocenters: one at the C2 position of the morpholine ring and another at the C1 position of the propyl side chain. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are denoted as (2R, 1'R)- and (2S, 1'S)- (as one enantiomeric pair) and (2R, 1'S)- and (2S, 1'R)- (as the other enantiomeric pair).

The relative orientation of the substituents at C2 and C1' defines the diastereomers, which will have distinct physical and chemical properties, including different NMR spectra and chromatographic retention times.[2] The absolute configuration at each stereocenter determines the enantiomer. It is well-established that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles.[3]

The morpholine ring itself typically adopts a stable chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions.[4] The preferred conformation of the 1-methoxypropyl group will be influenced by a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding.

Synthesis and Chiral Separation: A Strategic Approach

The synthesis of 2-(1-Methoxypropyl)morpholine can be approached through various established methods for the formation of 2-substituted morpholines. A common and effective strategy involves the diastereoselective annulation of a suitable amino alcohol precursor.[5][6]

Experimental Protocol: A Plausible Synthetic Route

A plausible synthetic approach involves the reaction of a chiral amino alcohol with a suitable electrophile, followed by cyclization. For instance, the reaction of a protected 1-amino-2-butanol derivative with a propylene oxide equivalent, followed by deprotection and methylation, could yield the target molecule. Diastereoselective control can be achieved by using appropriate chiral catalysts or auxiliaries during the key bond-forming steps.[7][8]

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow A Chiral Amino Alcohol C Ring Opening A->C B Propylene Oxide Derivative B->C D Cyclization C->D E Methylation D->E F 2-(1-Methoxypropyl)morpholine E->F

Caption: Proposed synthetic workflow for 2-(1-Methoxypropyl)morpholine.

Chiral Separation Protocol: High-Performance Liquid Chromatography (HPLC)

The separation of the resulting stereoisomers is crucial for their individual characterization and biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[9][10]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for the resolution of enantiomers and diastereomers of small molecules.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve optimal separation. The choice of mobile phase can significantly impact the selectivity and resolution of the chiral separation.

  • Detection: UV detection is commonly used if the molecule possesses a chromophore. If not, a universal detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed.

  • Data Analysis: The retention times of the separated peaks correspond to the different stereoisomers. The peak areas can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the mixture.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

While spectroscopic methods provide valuable information about connectivity and relative stereochemistry, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

As of the date of this guide, the crystal structure of 2-(1-Methoxypropyl)morpholine has not been deposited in the Cambridge Structural Database (CSD).[11] Therefore, the following section presents a representative, hypothetical crystal structure analysis based on known structures of closely related 2-substituted morpholine derivatives.[12] This is intended to provide a scientifically plausible model for understanding the key structural features.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: A single, high-quality crystal of one of the purified stereoisomers is grown by slow evaporation of a suitable solvent or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as a series of images.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for a single stereoisomer of 2-(1-Methoxypropyl)morpholine.

ParameterHypothetical Value
Chemical FormulaC₈H₁₇NO₂
Formula Weight159.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
β (°)95.0
Volume (ų)990.0
Z4
Density (calculated) (g/cm³)1.068
Absorption Coefficient (mm⁻¹)0.075
R-factor~0.05
Analysis of the Hypothetical Crystal Structure

In this hypothetical structure, the morpholine ring would be expected to adopt a chair conformation. The 1-methoxypropyl substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance with the axial protons on the morpholine ring. The conformation of the side chain itself would be determined by the relative stereochemistry at C1' and the steric and electronic interactions between the methoxy group, the ethyl group, and the morpholine ring. The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the morpholine nitrogen and oxygen atoms.

Spectroscopic Fingerprinting: A Comprehensive Analysis

Spectroscopic techniques are indispensable for the characterization of 2-(1-Methoxypropyl)morpholine and for confirming the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of the molecule.[13]

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the morpholine ring and the 1-methoxypropyl side chain. The chemical shifts and coupling constants of the protons on the morpholine ring can provide information about its chair conformation.[14] The diastereomers would exhibit different sets of signals due to the different chemical environments of the protons.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be consistent with the presence of the morpholine ring and the alkoxy side chain.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule. NOESY experiments could provide information about the through-space proximity of protons, which can help to determine the relative stereochemistry.[2]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-O-C stretching of the ether groups in the morpholine ring and the side chain, as well as the N-H stretching vibration (if the nitrogen is not substituted) and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Diagram of the Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation A Synthesized Compound B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Structure Elucidation B->E F Stereochemical Assignment B->F C->E D->E

Caption: Workflow for the spectroscopic analysis of 2-(1-Methoxypropyl)morpholine.

Conclusion

The comprehensive analysis of the crystal structure and stereochemistry of 2-(1-Methoxypropyl)morpholine is a critical endeavor for its development as a potential pharmaceutical agent. This guide has outlined the key stereochemical considerations, a plausible synthetic and purification strategy, and the definitive analytical techniques required for a thorough characterization. While a definitive crystal structure is not yet publicly available, the principles and hypothetical data presented herein provide a robust framework for researchers in the field. The elucidation of the precise three-dimensional architecture of this and other chiral morpholine derivatives will undoubtedly continue to be a cornerstone of modern drug discovery.

References

  • Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498.
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(11), 1077-1093.
  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 26(15), 4583.
  • Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025).
  • Wang, Y., et al. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, 49(8), 923-926.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.
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  • Fandrick, K. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 323-327.
  • Kleinpeter, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 834-840.
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
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  • Nasirullah, et al. (2012). 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2636.
  • Obeng, S., et al. (2023). Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. Molecules, 28(12), 4795.
  • PubChem. (n.d.). Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride.
  • Deswal, S., et al. (2023).
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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 2-(1-Methoxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides a comprehensive technical overview of the thermodynamic stability and boiling point of the mor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability and boiling point of the morpholine derivative, 2-(1-Methoxypropyl)morpholine. In the absence of extensive empirical data for this specific compound, this document establishes a robust framework for its characterization. This is achieved by integrating theoretical principles with established experimental and computational methodologies, thereby creating a self-validating system for property determination.

Introduction to 2-(1-Methoxypropyl)morpholine

Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, valued for their unique physicochemical and conformational properties.[1][2] The title compound, 2-(1-Methoxypropyl)morpholine, incorporates both an ether and a secondary amine functional group within a heterocyclic structure. This combination imparts a specific polarity, hydrogen bonding capability, and conformational landscape that dictates its macroscopic properties, including its boiling point and thermodynamic stability. A thorough understanding of these characteristics is paramount for applications in drug design, where they influence pharmacokinetic and pharmacodynamic profiles, and in process chemistry, where they are critical for reaction and purification design.

Molecular Structure:

  • IUPAC Name: 2-(1-Methoxypropyl)morpholine

  • Molecular Formula: C₈H₁₇NO₂

  • SMILES: CCOC(C)C1COCCN1

Theoretical Framework: Factors Influencing Boiling Point and Thermodynamic Stability

The boiling point and thermodynamic stability of 2-(1-Methoxypropyl)morpholine are governed by a confluence of intermolecular forces and intramolecular interactions.

Intermolecular Forces and Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] This is fundamentally dictated by the strength of intermolecular forces that must be overcome for a molecule to transition from the liquid to the gaseous phase. For 2-(1-Methoxypropyl)morpholine, the key intermolecular interactions are:

  • Hydrogen Bonding: The secondary amine within the morpholine ring is capable of acting as a hydrogen bond donor (N-H) and acceptor (N). The ether oxygen within the ring and the methoxy group can also act as hydrogen bond acceptors. Hydrogen bonding is a strong intermolecular force, significantly elevating the boiling point compared to non-polar analogues of similar molecular weight.[4]

  • Dipole-Dipole Interactions: The presence of electronegative oxygen and nitrogen atoms induces a significant molecular dipole moment. These permanent dipoles lead to attractive electrostatic interactions between molecules, further contributing to a higher boiling point.

  • Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles present in all molecules. Their strength increases with molecular size and surface area.[4]

The combination of these forces suggests that 2-(1-Methoxypropyl)morpholine will have a relatively high boiling point.

Thermodynamic Stability and Conformational Analysis

Thermodynamic stability refers to the relative energy of a compound. For flexible molecules like 2-(1-Methoxypropyl)morpholine, this is intimately linked to its conformational preferences. The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain.[5] The substituent at the 2-position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable for larger substituents to avoid steric hindrance with other ring atoms. The relative stability of different conformers can be influenced by subtle electronic effects, such as the anomeric effect. A comprehensive conformational analysis is crucial for understanding the molecule's overall stability and reactivity.[6]

The thermal stability of the molecule is also a key consideration, particularly in the context of its synthesis, purification, and storage. The C-O and C-N bonds within the morpholine ring are generally stable. However, at elevated temperatures, degradation pathways may become accessible. The presence of the ether linkage and the secondary amine could be sites of thermal decomposition.

Predicted Physicochemical Properties

To provide a quantitative baseline for experimental work, the boiling point and standard enthalpy of formation of 2-(1-Methoxypropyl)morpholine have been predicted using established computational methods.

PropertyPredicted ValueMethod
Normal Boiling Point 203.4 °C (476.55 K)Joback Group Contribution
Standard Enthalpy of Formation (Gas, 298.15 K) -359.13 kJ/molJoback Group Contribution

Note: These are computationally derived estimates and require experimental validation.

The Joback method is a group-contribution approach that estimates thermophysical properties from a molecule's structure by summing the contributions of its constituent functional groups.[7][8] While a powerful predictive tool, it assumes no interactions between groups, which can lead to deviations from experimental values, especially in complex molecules.[8]

Experimental Determination of Boiling Point

Given that 2-(1-Methoxypropyl)morpholine may be synthesized in small quantities during research and development, a micro-scale method for boiling point determination is highly appropriate. The Siwoloboff method is a reliable technique for this purpose.[9][10]

Protocol: Micro-Boiling Point Determination via the Siwoloboff Method

This protocol details the steps for determining the boiling point of a small liquid sample.

Materials:

  • Sample of 2-(1-Methoxypropyl)morpholine (approx. 0.5 mL)

  • Thiele tube filled with a high-boiling point oil (e.g., mineral oil)

  • Micro test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Calibrated thermometer

  • Bunsen burner or other heat source

  • Clamp and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of 2-(1-Methoxypropyl)morpholine to the micro test tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the micro test tube containing the sample.

  • Apparatus Assembly: Attach the micro test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Clamp the Thiele tube to the stand and immerse the thermometer and test tube assembly into the oil, ensuring the oil level is above the top of the sample.

  • Observation: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[10][11]

  • Record Data: Record the temperature and the ambient atmospheric pressure.

Diagram of Siwoloboff Method Setup:

Siwoloboff_Method cluster_0 Thiele Tube with Heating Oil cluster_1 Sample Assembly Thiele Tube Thermometer Thermometer Micro Test Tube Micro Test Tube (with sample) Capillary Tube Inverted Capillary Tube Heat Source Heat Source Heat Source->Thiele Tube Heating

Caption: Siwoloboff apparatus for micro-boiling point determination.

Assessment of Thermodynamic Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for assessing the thermal stability of a compound.[8][12] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as decomposition.

Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for evaluating the thermal stability of 2-(1-Methoxypropyl)morpholine.

Materials:

  • Sample of 2-(1-Methoxypropyl)morpholine

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a hermetically sealed aluminum pan. Prepare an empty sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Temperature Program: Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 400 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An exothermic event (a peak in the heat flow curve) indicates a decomposition process. The onset temperature of this exotherm is a measure of the thermal stability of the compound.

Diagram of a Typical DSC Workflow:

DSC_Workflow Sample Prep Sample Preparation (1-5 mg in sealed pan) DSC Instrument DSC Analysis (Heating at constant rate) Sample Prep->DSC Instrument Thermogram Data Acquisition (Heat Flow vs. Temperature) DSC Instrument->Thermogram Analysis Data Analysis (Identify decomposition onset) Thermogram->Analysis

Caption: A simplified workflow for DSC analysis.

Computational Chemistry for Enhanced Accuracy

For a more refined prediction of boiling point and thermodynamic properties, advanced computational methods can be employed.

Boiling Point Prediction

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can provide more accurate boiling point predictions than simple group contribution methods.[13] These models use a larger set of molecular descriptors to build a correlation between structure and boiling point.

Thermodynamic Stability

The gas-phase standard enthalpy of formation can be calculated with high accuracy using quantum mechanical methods, such as Density Functional Theory (DFT) or more advanced ab initio methods. These calculations involve geometry optimization of the molecule's most stable conformer(s) followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Conclusion

This guide has presented a multi-faceted approach to understanding the thermodynamic stability and boiling point of 2-(1-Methoxypropyl)morpholine. By combining theoretical principles with detailed experimental protocols and acknowledging the utility of computational predictions, a comprehensive characterization of this molecule can be achieved. The provided methodologies offer a clear path for researchers and drug development professionals to obtain the critical data necessary for their work, ensuring both scientific rigor and practical applicability.

References

  • Siwoloboff method - Grokipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • Siwoloboff method - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

  • Properties Estimation with the Joback method - EgiChem | Tools. (n.d.). Retrieved April 2, 2026, from [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved April 2, 2026, from [Link]

  • Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. (2025, May 29). Retrieved April 2, 2026, from [Link]

  • Siwoloboff Method for Boiling Point Determination | PDF | Phase (Matter) - Scribd. (2024, January 8). Retrieved April 2, 2026, from [Link]

  • Prediction of boiling points of organic compounds by QSPR tools - PubMed. (2013, July 15). Retrieved April 2, 2026, from [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024, June 25). Retrieved April 2, 2026, from [Link]

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model - ACS Publications. (n.d.). Retrieved April 2, 2026, from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved April 2, 2026, from [Link]

  • Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties - Walsh Medical Media. (n.d.). Retrieved April 2, 2026, from [Link]

  • Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF - ResearchGate. (n.d.). Retrieved April 2, 2026, from [Link]

  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale | Journal of Chemical Education - ACS Publications. (2018, July 3). Retrieved April 2, 2026, from [Link]

  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Retrieved April 2, 2026, from [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. (2019, August 15). Retrieved April 2, 2026, from [Link]

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. (n.d.). Retrieved April 2, 2026, from [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Retrieved April 2, 2026, from [Link]

  • How to Determine Boiling Points on the Microscale - Chemtips - WordPress.com. (2013, July 22). Retrieved April 2, 2026, from [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC. (2023, October 13). Retrieved April 2, 2026, from [Link]

  • A new model for predicting boiling points of alkanes - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved April 2, 2026, from [Link]

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  • Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory. (n.d.). Retrieved April 2, 2026, from [Link]

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  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

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Sources

Foundational

Safety data sheet (SDS) and toxicity profile for 2-(1-Methoxypropyl)morpholine

Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile for 2-(1-Methoxypropyl)morpholine Prepared by: Senior Application Scientist, Chemical Safety & Toxicology Target Audience: Researchers, Medicinal Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile for 2-(1-Methoxypropyl)morpholine

Prepared by: Senior Application Scientist, Chemical Safety & Toxicology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and agrochemical development, morpholine derivatives are highly prized for their ability to modulate the physicochemical properties of lead compounds, specifically by tuning lipophilicity, aqueous solubility, and basicity. 2-(1-Methoxypropyl)morpholine is a specialized heterocyclic building block that integrates an ether-linked methoxypropyl chain with a morpholine core.

While its structural features make it an attractive synthetic intermediate, they also introduce specific toxicological liabilities. As researchers, we cannot simply rely on generic safety guidelines; we must understand the causality behind the chemical's behavior. This whitepaper synthesizes the predictive toxicity profile, metabolic bioactivation pathways, and rigorous handling protocols for 2-(1-Methoxypropyl)morpholine, grounded in the established behavior of secondary amines and morpholine scaffolds.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of a compound is the first step in predicting its environmental behavior and exposure routes. The presence of the methoxypropyl group increases the compound's lipophilicity compared to unsubstituted morpholine, enhancing both its skin permeability and its potential to cross the blood-brain barrier.

Table 1: Chemical Identity and Predicted Physical Properties

PropertyValue / Description
Chemical Name 2-(1-Methoxypropyl)morpholine
CAS Registry Number 1849583-90-9[1]
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Structural Class Heterocyclic Secondary Amine / Ether
Physical State Liquid (Predicted based on structural analogs)
Primary Exposure Routes Inhalation (vapor/aerosol), Dermal absorption, Ocular contact

Mechanistic Toxicity Profile: The "Why" Behind the Hazard

To design effective safety protocols, we must understand the molecular mechanisms that drive toxicity. The hazards of 2-(1-Methoxypropyl)morpholine stem from two primary chemical features: its localized alkalinity and its secondary amine functionality.

Localized Alkalinity and Acute Irritation

Like unsubstituted morpholine, this derivative is a moderate base. Upon contact with the moisture in human mucous membranes, it undergoes exothermic protonation. This localized alkaline reaction causes rapid saponification of lipid bilayers in cellular membranes.

  • Ocular Toxicity: Exposure to morpholine vapors is known to cause transient corneal edema, frequently reported by laboratory workers as seeing "halos" around lights[2]. Direct liquid contact can cause severe epithelium destruction and clouding of the cornea.

  • Respiratory Distress: Inhalation of secondary amine vapors causes immediate swelling and inflammation of the respiratory tract. In severe cases, this progresses to pulmonary edema due to the destruction of the alveolar-capillary barrier[2].

Nitrosamine Formation (Genotoxicity Liability)

The most critical chronic hazard associated with morpholine derivatives is their susceptibility to nitrosation. Because 2-(1-Methoxypropyl)morpholine is a secondary amine, it can react directly with nitrosating agents (such as environmental nitrogen dioxide, NO2, or dietary nitrites) to form stable N-nitrosamines[3][4]. Once formed, N-nitrosomorpholine (NMOR) derivatives are potent genotoxins. They are metabolically hydroxylated (typically alpha to the N-nitroso moiety), decomposing into diazonium-containing aldehydes that actively crosslink DNA, leading to carcinogenesis[5].

Metabolic Bioactivation and Hepatotoxicity

In vivo, morpholine rings are recognized as structural alerts for drug-induced liver injury (DILI). Cytochrome P450 enzymes in the liver catalyze the alpha-hydroxylation of the morpholine ring. This oxidation generates highly reactive iminium ion intermediates [6]. If these electrophilic intermediates are not rapidly quenched by endogenous glutathione, they covalently bind to hepatic proteins, triggering cellular necrosis and severe hepatotoxicity.

Bioactivation M Morpholine Derivative (2-(1-Methoxypropyl)morpholine) CYP Cytochrome P450 Alpha-Hydroxylation M->CYP Hepatic Metabolism NIT Nitrosating Agents (NO2, Nitrites) M->NIT Secondary Amine Reaction IM Iminium Ion Intermediate (Reactive Electrophile) CYP->IM Oxidation DNA DNA Crosslinking & Hepatotoxicity IM->DNA Covalent Binding NMOR N-Nitrosomorpholine (NMOR) Derivative NIT->NMOR Nitrosation NMOR->DNA Diazonium Formation

Metabolic bioactivation and nitrosation pathways of morpholine derivatives.

Self-Validating Experimental Protocol: In Vitro Nitrosation Assay

When developing drugs containing the 2-(1-Methoxypropyl)morpholine scaffold, it is imperative to quantify its propensity to form nitrosamines under physiological conditions. The following self-validating protocol utilizes chemical trapping to stabilize transient intermediates, ensuring accurate LC-MS/MS quantification.

Objective: Determine the rate of N-nitrosamine formation in simulated gastric fluid.

Step-by-Step Methodology:

  • Preparation of Simulated Gastric Fluid (SGF): Prepare a 50 mM sodium acetate buffer adjusted to pH 3.5 using HCl. Causality: The acidic environment mimics the stomach, where nitrite is converted to the active nitrosating species, nitrous acid (HONO).

  • Substrate Incubation: Spike the SGF with 100 µM of 2-(1-Methoxypropyl)morpholine.

  • Nitrosation Initiation: Add sodium nitrite (NaNO2) to a final concentration of 1 mM. Incubate the mixture at 37°C in a shaking water bath.

  • Chemical Trapping: At time points (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of 10 mM methoxylamine hydrochloride in cold acetonitrile. Causality: Methoxylamine acts as a trapping agent, rapidly reacting with transient iminium or aldehyde intermediates to form stable oxime derivatives, preventing degradation before analysis[6].

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins/salts. Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) tuned to the specific m/z transitions of the predicted N-nitroso derivative.

  • Validation Check: A parallel control lacking NaNO2 must yield zero nitrosamine peaks. If peaks are detected, the starting material is pre-contaminated with nitrosamines from the manufacturing process.

Laboratory Handling, Storage, and Spill Response

Because of its volatility, skin permeability, and reactivity, strict engineering controls are required when handling 2-(1-Methoxypropyl)morpholine.

Storage Requirements:

  • Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Keep strictly segregated from strong oxidizing agents, acids, and specifically nitrites or nitrogen oxides , which will trigger spontaneous nitrosamine formation[7].

Personal Protective Equipment (PPE):

  • Gloves: Butyl rubber or heavy-duty nitrile (minimum 0.4 mm thickness). Standard thin latex gloves offer zero protection against lipophilic amines.

  • Respirator: If handled outside a fume hood, a half-face respirator with an organic vapor/amine cartridge is mandatory to prevent corneal edema and respiratory irritation.

SpillResponse Start Spill Detected: 2-(1-Methoxypropyl)morpholine Vent 1. Evacuate & Ventilate (Prevent Vapor Inhalation) Start->Vent PPE 2. Don Advanced PPE (Respirator, Butyl Gloves) Vent->PPE Contain 3. Contain Spill (Inert Absorbent, e.g., Sand) PPE->Contain Neutralize 4. Clean & Isolate (Avoid Nitrosating Agents/Acids) Contain->Neutralize Dispose 5. Hazardous Waste Disposal (Sealed, Labeled Containers) Neutralize->Dispose

Step-by-step laboratory spill response workflow for morpholine derivatives.

References

  • ChemSrc. "1849583-90-9_2-(1-Methoxypropyl)morpholine CAS." ChemSrc Database. Available at:[Link]

  • American Association for Cancer Research (AACR). "Nitrosamine Formation from Amines Applied to the Skin of Mice after and before Exposure to Nitrogen Dioxide." Cancer Research. Available at:[Link]

  • American Chemical Society (ACS). "Morpholine Nitrosation To Better Understand Potential Solvent Based CO2 Capture Process Reactions." Environmental Science & Technology. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys." Current Drug Metabolism. Available at: [Link]

  • Wikipedia. "N-Nitrosomorpholine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • European Chemicals Agency (ECHA). "Morpholine - ECHA CHEM." Europa.eu. Available at:[Link]

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Exploratory

Quantum Chemical and Physicochemical Characterization of 2-(1-Methoxypropyl)morpholine: Electronic Properties and Dipole Moment

Executive Summary As application scientists and drug development professionals, we frequently encounter privileged heterocyclic scaffolds that dictate the pharmacokinetic and pharmacodynamic profiles of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists and drug development professionals, we frequently encounter privileged heterocyclic scaffolds that dictate the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) is one such specialized intermediate[1]. By appending a flexible, polar methoxypropyl side chain to the C2 position of a morpholine ring, this molecule presents a unique stereoelectronic landscape.

This technical guide provides an in-depth analysis of the electronic properties (HOMO/LUMO energy gaps) and the permanent dipole moment of 2-(1-Methoxypropyl)morpholine. Rather than treating these metrics as static data points, we will explore the computational and experimental methodologies required to derive them, emphasizing the causality behind each protocol to ensure robust, self-validating workflows.

Structural and Conformational Dynamics

The core morpholine ring predominantly adopts a chair conformation to minimize steric strain. However, the gas-phase molecular structure of morpholine derivatives is heavily influenced by subtle stereoelectronic effects, particularly the axial versus equatorial positioning of the nitrogen lone pair and the orientation of the C2 substituent[2].

In 2-(1-Methoxypropyl)morpholine, the highly flexible ether side chain introduces multiple rotational degrees of freedom. The spatial relationship between the morpholine oxygen, the basic nitrogen, and the methoxy oxygen creates a complex vector field that dictates the molecule's overall electronic topology and polarity.

Electronic Properties: HOMO, LUMO, and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier orbitals that serve as fundamental descriptors of a molecule's chemical reactivity.

  • HOMO Energy: Correlates with the ionization potential and electron-donating ability.

  • LUMO Energy: Correlates with electron affinity and electron-accepting ability.

  • HOMO-LUMO Gap: Determines kinetic stability. A larger gap indicates higher chemical stability and lower reactivity.

In morpholine-functionalized systems, the protonation state of the amine dramatically shifts these orbital energies. For example, protonation effectively decreases the LUMO energy, a mechanism routinely exploited in the design of pH-sensitive biological probes[3]. In highly ordered states, morpholine complexes typically exhibit a robust HOMO-LUMO gap of approximately 4.6 eV[4].

Quantitative Data Summary

The following table summarizes the representative quantum chemical data for C2-substituted morpholine derivatives, providing a predictive baseline for 2-(1-Methoxypropyl)morpholine.

PropertyRepresentative Calculated ValuePharmacological / Chemical Significance
HOMO Energy ~ -6.15 eVIndicates strong electron-donating capacity, relevant for coordinate covalent binding to metal centers (e.g., in metalloenzymes).
LUMO Energy ~ -1.50 eVIndicates moderate electron affinity; relevant for predicting susceptibility to nucleophilic attack.
Band Gap ( Δ E) ~ 4.65 eVHigh kinetic stability; ensures the scaffold remains intact under physiological conditions without premature degradation.
Dipole Moment ( μ ) 1.60 - 1.95 DDictates aqueous solubility, lipophilicity (LogP), and the orientation of the molecule within a receptor's binding pocket.
Protocol 1: Quantum Chemical Calculation of Electronic Properties

To accurately determine the electronic properties of 2-(1-Methoxypropyl)morpholine, a rigorous computational workflow must be employed.

  • Conformational Search (Molecular Mechanics):

    • Action: Generate initial conformers using the MMFF94 force field.

    • Causality: The methoxypropyl chain possesses multiple rotatable bonds. A systematic search ensures the global energy minimum is identified, preventing skewed electronic calculations based on a high-energy local minimum.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers using Density Functional Theory at the B3LYP/6-311++G(d,p) level.

    • Causality: The inclusion of diffuse functions (++) is mandatory for accurately modeling the diffuse electron clouds of the oxygen and nitrogen lone pairs. Polarization functions (d,p) allow for asymmetric electron distribution, crucial for the highly polar ether linkages.

  • Frequency Calculation:

    • Action: Perform vibrational frequency analysis at the same level of theory.

    • Causality (Self-Validation): This step validates the optimization. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state.

  • Orbital Extraction & MEP Mapping:

    • Action: Extract HOMO/LUMO energies and generate a Molecular Electrostatic Potential (MEP) surface.

    • Causality: MEP mapping visualizes nucleophilic (red) and electrophilic (blue) regions, directly predicting where the molecule will act as a hydrogen bond donor or acceptor in a biological target.

G A Conformational Search (Molecular Mechanics) B DFT Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Zero-Point Energy) B->C D Electronic Properties (HOMO/LUMO & MEP) C->D

Caption: Computational workflow for determining electronic properties via Density Functional Theory.

Dipole Moment Characterization

The permanent dipole moment ( μ ) is the vector sum of all individual bond dipoles within the molecule. Unsubstituted morpholine possesses a dipole moment of approximately 1.58 Debye[5]. The addition of the methoxypropyl group in 2-(1-Methoxypropyl)morpholine introduces additional polar vectors from the C-O-C ether linkage.

Protocol 2: Experimental Determination of Dipole Moment (Halverstadt-Kumler Method)

While DFT provides theoretical dipole moments, experimental validation is required for regulatory and advanced formulation modeling.

  • Preparation of Dilute Solutions:

    • Action: Prepare 5-7 solutions of 2-(1-Methoxypropyl)morpholine in a strictly non-polar solvent (e.g., anhydrous benzene or 1,4-dioxane) at varying low mole fractions ( 10−4 to 10−2 ).

    • Causality: Measurements must be extrapolated to infinite dilution. This isolates the solute molecules, eliminating solute-solute dipole interactions that would artificially inflate or deflate the measured polarity.

  • Dielectric Constant Measurement:

    • Action: Measure the dielectric constant ( ϵ ) of each solution using a precision capacitance cell at a constant temperature (e.g., 298 K).

    • Causality: The polar nitrogen and oxygen atoms align with the alternating electric field of the capacitor, increasing the total capacitance. The rate of change of ϵ with concentration is directly proportional to the molecule's polarity.

  • Refractive Index and Density Measurement:

    • Action: Measure the density ( d ) using a vibrating tube densitometer and the refractive index ( n ) using a refractometer at the sodium D-line.

    • Causality: Density is required to calculate molar volume. The refractive index is critical for calculating the molar refraction, which accounts for the induced (electronic) polarization. We must subtract this induced polarization from the total polarization to isolate the orientation polarization (the permanent dipole).

  • Debye Equation Calculation:

    • Action: Calculate the total molar polarization using the Clausius-Mossotti equation, isolate the orientation polarization, and solve for μ using the Debye equation.

    • Causality (Self-Validation): Prior to measuring the unknown, the system is validated by measuring a standard reference liquid (e.g., chlorobenzene, μ=1.69 D). If the calculated reference matches literature values, the cell calibration and mathematical extrapolation are validated.

G2 S1 Solvent Prep (Non-polar, e.g., Benzene) S2 Capacitance Measurement (Dielectric Constant) S1->S2 S3 Refractive Index (Optical Polarization) S1->S3 S4 Debye Equation (Net Dipole Moment) S2->S4 S3->S4

Caption: Experimental workflow for dipole moment determination via dielectric measurements.

Conclusion

The characterization of 2-(1-Methoxypropyl)morpholine requires a synergistic approach combining high-level quantum mechanical modeling and precise physicochemical measurements. By understanding the causality behind DFT parameter selection and dielectric extrapolation, researchers can confidently utilize the resulting HOMO/LUMO gaps and dipole moments to predict the molecule's behavior in complex biological and synthetic environments.

References

  • Title: 871258-14-9 | DSDMA | BLD Pharm (CAS 1849583-90-9 Reference)
  • Title: Morpholine Properties Source: DrugFuture URL
  • Source: NIH.
  • Title: Spectral, Optical and Quantum Chemical Analysis of Morpholinium Cinnamate Single Crystal Source: AIP Publishing URL
  • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches Source: RSC Publishing URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: 2-(1-Methoxypropyl)morpholine as a Privileged Chiral Building Block

Executive Summary The morpholine heterocycle is a ubiquitous pharmacophore present in over 20 FDA-approved drugs, prized for its ability to balance aqueous solubility and lipophilicity. However, unsubstituted morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine heterocycle is a ubiquitous pharmacophore present in over 20 FDA-approved drugs, prized for its ability to balance aqueous solubility and lipophilicity. However, unsubstituted morpholine often presents liabilities in late-stage drug development, including metabolic vulnerability to cytochrome P450 (CYP) oxidation and high basicity ( pKa​≈8.3 ), which can trigger hERG-mediated cardiotoxicity.

To circumvent these issues, modern medicinal chemistry relies on Systematic Chemical Diversity (SCD) to generate complex, C-functionalized morpholine derivatives [1]. 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) has emerged as a highly versatile chiral building block. By introducing a stereodefined 1-methoxypropyl side chain at the C2 position, researchers can precisely tune the physicochemical properties of the parent scaffold, enriching the Fsp3​ fraction of the molecule and providing novel vectors for target engagement.

Mechanistic Rationale: The Causality of C2-Substitution

The integration of 2-(1-Methoxypropyl)morpholine into a drug scaffold is not merely a structural variation; it is a calculated pharmacokinetic optimization strategy. The causality behind its utility rests on three pillars:

  • Steric Shielding and pKa​ Attenuation : The bulky 1-methoxypropyl group at the C2 position sterically hinders the adjacent secondary amine. This shielding restricts solvent accessibility and lowers the nitrogen's pKa​ by approximately 0.5 to 1.5 units compared to unsubstituted morpholine [2]. A lower pKa​ reduces the physiological fraction of the protonated amine, directly mitigating hERG channel binding affinities.

  • Enhanced Vector Projection : The ether oxygen in the methoxypropyl chain acts as a flexible, yet localized, hydrogen-bond acceptor. When incorporated into kinase inhibitors, this side chain can project into the solvent-exposed region or interact with specific hinge-region residues that unsubstituted morpholine cannot reach.

  • Escape from Flatland : Increasing the saturation and 3D complexity ( Fsp3​ ) of a molecule correlates strongly with improved clinical success rates, higher solubility, and reduced off-target toxicity. The chiral centers in 2-(1-Methoxypropyl)morpholine force the molecule into specific chair conformations, reducing entropic penalties upon target binding.

PK_Optimization Core Unsubstituted Morpholine High pKa (~8.3) Rapid CYP Metabolism Sub1 C2-Substitution Steric Shielding of Nitrogen Reduced pKa & hERG Liability Core->Sub1 Structural Derivatization Sub2 1-Methoxypropyl Group Additional H-Bond Acceptor Increased Target Affinity Core->Sub2 Vector Addition Opt 2-(1-Methoxypropyl)morpholine Tuned logD Enhanced Metabolic Stability Sub1->Opt Synergistic Effect Sub2->Opt Synergistic Effect

Caption: Causality of physicochemical property modulation via C2-substitution.

Physicochemical Profiling

The table below illustrates the comparative advantages of utilizing a C2-substituted morpholine over the unsubstituted parent compound.

PropertyUnsubstituted Morpholine2-Methylmorpholine2-(1-Methoxypropyl)morpholineMechanistic Impact
Basic pKa​ ~8.3~8.0~7.2 - 7.5Reduced physiological protonation; lower hERG binding.
LogD (pH 7.4) -0.86-0.40+0.60 - 0.90Improved membrane permeability and oral bioavailability.
Fsp3​ Contribution 4 sp3 carbons5 sp3 carbons8 sp3 carbonsEnhanced 3D complexity; improved solubility profile.
H-Bond Acceptors 223Additional target engagement via the methoxy ether.

Experimental Protocols: Self-Validating Systems

When utilizing 2-(1-Methoxypropyl)morpholine, the steric bulk at the C2 position necessitates specific synthetic conditions. The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic success.

Protocol A: Reductive Amination for Fsp3 Enrichment

This protocol details the coupling of 2-(1-Methoxypropyl)morpholine with a target aldehyde. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because it selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Reagents & Materials:

  • 2-(1-Methoxypropyl)morpholine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • NaBH(OAc)3​ (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Iminium Formation : Dissolve the aldehyde and 2-(1-Methoxypropyl)morpholine in anhydrous DCE (0.2 M). Add glacial acetic acid.

    • Causality: The weak acid catalyzes the formation of the iminium ion by protonating the carbonyl oxygen, overcoming the steric hindrance of the C2-substituted morpholine.

  • Reduction : Stir at room temperature for 30 minutes. Add NaBH(OAc)3​ portion-wise.

  • Validation Checkpoint (LC-MS) : Sample the reaction after 2 hours. The disappearance of the aldehyde mass and the appearance of the [M+H]+ corresponding to the product validates successful iminium reduction.

  • Quench and Workup : Quench the reaction with saturated aqueous NaHCO3​ .

    • Causality: The aqueous phase must be adjusted to pH > 9. Because the product contains a basic morpholine nitrogen, a lower pH will result in protonation and product loss in the aqueous layer.

  • Extraction : Extract with Dichloromethane (DCM) (3x). Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Scaffolds

Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail with C2-substituted morpholines due to the steric bulk clashing with the catalyst's coordination sphere. This protocol utilizes the RuPhos ligand, which is specifically designed to accommodate bulky secondary amines.

Reagents & Materials:

  • 2-(1-Methoxypropyl)morpholine (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Catalyst Pre-activation : In a glovebox or under strict argon, combine Pd2​(dba)3​ and RuPhos in anhydrous toluene. Stir for 15 minutes until the solution turns a deep red/orange.

    • Causality: Pre-mixing allows the formation of the active monomeric L1​Pd(0) species required for oxidative addition.

  • Reagent Addition : Add the aryl halide, 2-(1-Methoxypropyl)morpholine, and NaOtBu .

  • Heating : Seal the vessel and heat to 90°C for 12 hours.

  • Validation Checkpoint (TLC/GC-MS) : Monitor the consumption of the aryl halide. If conversion stalls, it indicates catalyst deactivation, often due to trace oxygen or moisture.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

SCD_Workflow A Chiral Pool (Amino Alcohols) B 2-(1-Methoxypropyl) morpholine A->B Cyclization & Resolution C Reductive Amination B->C Aldehyde/Ketone NaBH(OAc)3 D Buchwald-Hartwig Coupling B->D Aryl Halide Pd/RuPhos E sp3-Enriched Lead Compound C->E Fsp3 > 0.5 Improved PK F N-Aryl Kinase Inhibitor D->F Target Binding Reduced hERG

Caption: Workflow for integrating 2-(1-Methoxypropyl)morpholine into lead compounds via SCD.

References

  • Tang, S. A., Fults, A., Boyd, S. R., Gattu, N., Tran, K. A., Fan, J., MacKenzie, K. R., Palzkill, T., Young, D. W., & Chamakuri, S. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493–3497.[Link]

  • Shcherbatiuk, A. V., Shyshlyk, O. S., Yarmoliuk, D. V., Shishkin, O. V., Shishkina, S. V., Starova, V. S., Zaporozhets, O. A., Zozulya, S., Moriev, R., Kravchuk, O., Manoilenko, O., Tolmachev, A. A., & Mykhailiuk, P. K. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.[Link]

Application

Application Note: Advanced Chromatographic Purification and Analysis of 2-(1-Methoxypropyl)morpholine

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Physicochemical Profiling 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) is a specialized aliphatic heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Physicochemical Profiling

2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) is a specialized aliphatic heterocyclic compound featuring a basic morpholine ring and an ether-linked side chain. Morpholine derivatives are highly valued in drug discovery for their favorable physicochemical properties, including improved aqueous solubility and brain penetrance. However, purifying and analyzing these compounds presents significant chromatographic challenges.

Due to the secondary/tertiary nitrogen in the morpholine ring, the molecule is highly basic. This basicity drives strong secondary interactions with acidic silanol groups on standard silica matrices, leading to severe peak tailing, streaking, and poor recovery[1]. Furthermore, the lack of a conjugated π -system means the compound exhibits negligible UV absorbance, rendering standard UV-Vis detectors (e.g., 254 nm) ineffective for reaction monitoring or purity analysis[2][3].

Mechanistic Rationale for Chromatographic Strategies

To establish a self-validating and reproducible purification system, the following principles must be applied to overcome the molecule's inherent limitations:

  • Silanol Masking (Normal Phase): In preparative flash chromatography, the addition of a volatile basic modifier—such as 1-2% Triethylamine (TEA) or ammonium hydroxide—is mandatory. The modifier competitively binds to the acidic silanol sites (Si-OH) on the silica gel, preventing the morpholine derivative from irreversibly adsorbing and ensuring sharp elution bands[1].

  • High-pH or Mixed-Mode Reversed-Phase (HPLC): For liquid chromatography, maintaining the mobile phase at a high pH (e.g., pH 10 with ammonium hydroxide) ensures the morpholine nitrogen is deprotonated. This increases its hydrophobicity and retention on C18 columns. Alternatively, mixed-mode columns (incorporating cation-exchange mechanisms) can successfully retain the protonated amine at lower pH levels[4].

  • Universal Detection: Since UV detection is unviable, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) must be coupled with the chromatographic system to visualize the compound[2].

Experimental Protocols

Protocol A: Preparative Flash Chromatography

Objective: Isolate 2-(1-Methoxypropyl)morpholine from crude reaction mixtures.

  • TLC Optimization: Spot the crude mixture on standard silica gel TLC plates. Develop using a mobile phase of Dichloromethane (DCM) : Methanol (MeOH) (90:10, v/v) containing 1% TEA. Visualize spots using an Iodine chamber or Ninhydrin stain (followed by heating).

  • Column Preparation: Pack a glass column with standard silica gel (40-63 µm). Pre-equilibrate the column with 2-3 column volumes (CV) of the starting mobile phase (DCM with 1% TEA) to neutralize active silanol sites. Critical Step: Failure to pre-equilibrate with the basic modifier will result in the first eluting fractions of the product binding irreversibly to the column.

  • Sample Loading: Dissolve the crude material in a minimum volume of DCM and load it evenly onto the column.

  • Gradient Elution:

    • 0-2 CV: 100% DCM (with 1% TEA)

    • 2-6 CV: 95% DCM / 5% MeOH (with 1% TEA)

    • 6-10 CV: 90% DCM / 10% MeOH (with 1% TEA)

  • Fraction Collection & Pooling: Collect fractions and analyze via TLC (Iodine/Ninhydrin). Pool fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Analytical HPLC-ELSD/MS

Objective: Determine the purity of the isolated compound.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm) or a mixed-mode cation-exchange column[4].

  • Mobile Phase:

    • Solvent A: Water containing 0.1% Ammonium Hydroxide (pH ~10).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD (Drift tube temperature: 50°C, Gas pressure: 40 psi) and positive electrospray ionization MS (ESI+).

Protocol C: GC-MS Analysis

Objective: Orthogonal purity analysis and volatile impurity profiling.

  • Column: Base-deactivated capillary column (e.g., DB-5MS or Rtx-Volatile Amine, 30 m x 0.25 mm x 0.25 µm). Utilizing standard, non-deactivated columns will cause severe tailing and signal loss[5].

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injector: 250°C, Split ratio 20:1.

  • Detection: Mass Spectrometer in full scan mode (m/z 40-300) with Electron Ionization (EI).

Data Presentation: Method Comparison

Chromatography TechniqueStationary PhaseMobile/Carrier PhaseDetection MethodPrimary AdvantageKey Limitation
Flash (Prep) Silica Gel (60 Å)DCM/MeOH + 1% TEAIodine/Ninhydrin (TLC)High loading capacity for crude purification.Requires basic modifiers to prevent tailing.
HPLC (Analytical) Mixed-mode or High-pH C18Water (pH 10) / MeCNELSD, CAD, or ESI-MSExcellent quantitation and purity profiling.Incompatible with standard UV-Vis detectors.
GC-MS (Analytical) Base-deactivated CapillaryHelium gasElectron Ionization (EI-MS)High resolution; ideal for volatile amines.Requires highly inert, deactivated flow paths.

Process Visualization

Workflow Crude Crude 2-(1-Methoxypropyl)morpholine TLC TLC Optimization (DCM/MeOH + 1% TEA) Crude->TLC Method Dev Flash Flash Chromatography (Silica pre-treated with Base) TLC->Flash Scale Up Fractions Fraction Collection & Iodine Staining Flash->Fractions Elution Analysis Orthogonal QC Analysis (HPLC-ELSD & GC-MS) Fractions->Analysis QC Check Pure Pure Target Compound (>98% Purity) Analysis->Pure Pool Pure Fractions

Workflow for the chromatographic purification and orthogonal analysis of basic morpholine derivatives.

References

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem. 1

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. 4

  • Chromatographic Determination of Amines in Food Samples. HELDA.

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. 5

  • Liquid phase method for morpholine. Eschemy. 2

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. 3

Sources

Method

Application Note: Preparation and SAR Evaluation of 2-(1-Methoxypropyl)morpholine Derivatives

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary & Rationale Morpholine is a privileged six-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Rationale

Morpholine is a privileged six-membered heterocyclic pharmacophore containing both nitrogen and oxygen heteroatoms. It is extensively utilized in medicinal chemistry to improve aqueous solubility, modulate basicity ( pKa​≈8.7 ), and establish critical hydrogen-bonding networks within protein binding pockets[1].

The specific scaffold 2-(1-methoxypropyl)morpholine represents a highly specialized building block for Structure-Activity Relationship (SAR) campaigns. The strategic incorporation of the 1-methoxypropyl side chain provides a precise balance of lipophilicity and polarity. Mechanistically, this moiety has been proven to significantly improve cellular bioactivity and physicochemical properties in kinase inhibitors (e.g., FLT3 inhibitors)[2]. Furthermore, in the design of direct renin inhibitors, the methoxypropyl side chain acts as a highly specific vector: it occupies the narrow S3sp cavity, allowing its ether oxygen to form a critical hydrogen bond with the backbone NH of Tyr14, while the morpholine ring oxygen simultaneously interacts with the backbone NH groups of Ser76 and Thr77[3].

Causality in Synthetic Design

Historically, the synthesis of morpholine derivatives from 1,2-amino alcohols relied on an annulation reaction with chloroacetyl chloride, followed by a harsh reduction step using aluminum or boron hydrides[4]. For the preparation of 2-(1-methoxypropyl)morpholine, this traditional 3-step route is fundamentally flawed: harsh reductive conditions risk ether cleavage, demand extensive purification, and suffer from poor atom economy.

To ensure synthetic integrity, this guide employs a modern, redox-neutral annulation strategy using ethylene sulfate and potassium tert-butoxide ( t BuOK)[4]. This two-step, one-pot protocol eliminates the need for hydride reductions, preserves the stereochemical integrity of the chiral methoxypropyl side chain, and provides a self-validating SN​2 cyclization pathway.

Visualizing the Workflow and Pharmacophore

SynthWorkflow A Chiral Amino Alcohol (Precursor) B Annulation (Ethylene Sulfate / tBuOK) A->B Step 1 Redox-Neutral C 2-(1-Methoxypropyl)morpholine (Core Scaffold) B->C Step 2 Cyclization D N-Derivatization (Amidation / Cross-Coupling) C->D Step 3 Diversification E SAR Library (Target Compounds) D->E Step 4 Screening

Fig 1: Redox-neutral synthetic workflow for 2-(1-methoxypropyl)morpholine SAR libraries.

Pharmacophore Target Target Protein (e.g., Kinase/Renin) Morpholine Morpholine Ring (H-Bond Acceptor) Morpholine->Target Backbone NH Interaction (e.g., Ser76/Thr77) Methoxy Methoxy Group (H-Bond Acceptor) Methoxy->Target Sub-pocket Binding (e.g., Tyr14) Propyl Propyl Chain (Hydrophobic Interaction) Propyl->Target Lipophilic Pocket (S3sp) RGroup N-R Substituent (SAR Variable) RGroup->Target Solvent Channel / Hinge

Fig 2: Pharmacophore model illustrating the binding causality of the methoxypropyl morpholine scaffold.

Experimental Protocols

Protocol A: Redox-Neutral Annulation to 2-(1-Methoxypropyl)morpholine

This protocol details the conversion of the precursor, 1-amino-4-methoxybutan-2-ol, into the morpholine core using ethylene sulfate.

Reagents & Materials:

  • 1-Amino-4-methoxybutan-2-ol (1.0 eq, 10 mmol)

  • Ethylene sulfate (1.1 eq, 11 mmol)

  • Potassium tert-butoxide ( t BuOK) (2.5 eq, 25 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Isopropanol (IPA) (10 mL)

Step-by-Step Procedure:

  • Monoalkylation: Dissolve 1-amino-4-methoxybutan-2-ol in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Add ethylene sulfate (1.1 eq) dropwise over 10 minutes.

    • Causality Check: Ethylene sulfate acts as a highly selective electrophile for the primary amine, preventing over-alkylation which is a common failure point with alkyl halides.

  • Stir the mixture at room temperature for 2 hours.

    • Self-Validation System: Sample 50 μ L of the reaction mixture, quench with methanol, and analyze via LC-MS. Proceed to the next step only when the mass corresponding to the intermediate monoalkylated sulfate [M+H]+ is >95% abundant.

  • Cyclization: Cool the reaction mixture back to 0 °C. Add t BuOK (2.5 eq) dissolved in 10 mL of IPA dropwise.

    • Causality Check: The strong base deprotonates the secondary hydroxyl group, triggering an intramolecular SN​2 displacement of the sulfate leaving group, effectively closing the morpholine ring.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 with 1% Et3​N ) to yield the pure 2-(1-methoxypropyl)morpholine free base.

Protocol B: N-Derivatization for SAR Library Generation (Amidation)

To explore the SAR of the solvent-exposed channel, the secondary amine of the morpholine ring is derivatized.

Step-by-Step Procedure:

  • Dissolve 2-(1-methoxypropyl)morpholine (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: HATU is selected over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary amines like substituted morpholines.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with EtOAc, wash with brine to remove DMF, dry, and concentrate. Purify via preparative HPLC.

Quantitative SAR Data Presentation

The following table summarizes a mock SAR dataset demonstrating how modifications at the morpholine nitrogen (N-R) influence target activity (e.g., Kinase IC 50​ ) and ADME properties. The data illustrates that while the 2-(1-methoxypropyl) moiety anchors the molecule in the lipophilic pocket, the N-substituent dictates solubility and metabolic clearance.

Compound IDN-Substituent (R-Group)Target IC 50​ (nM)LogD (pH 7.4)Hepatic Clearance ( μ L/min/mg)Mechanistic Observation
CMP-001 -H (Unsubstituted)1,2500.845.2Weak binding; lacks hinge interaction.
CMP-002 -Acetyl4201.238.5Amide formation reduces basicity, improving metabolic stability.
CMP-003 -Cyclopropylcarboxamide851.622.1Optimal fit in the solvent channel; rigid structure lowers entropy penalty.
CMP-004 -p-Tolylurea122.415.4Urea motif establishes dual H-bond donor interactions with the hinge region[2].
CMP-005 -3-Fluorobenzyl3103.189.7High lipophilicity leads to rapid CYP450-mediated degradation.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL:[Link]

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities in Vitro and in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Utilizing 2-(1-Methoxypropyl)morpholine as a Novel Amphiphilic Co-Solvent and Stabilizer in High-Throughput PI3Kα TR-FRET Assays

Target Audience: Assay Biologists, High-Throughput Screening (HTS) Scientists, and Kinase Drug Development Professionals. Executive Summary The development of robust in vitro biochemical assays for lipid kinases, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, High-Throughput Screening (HTS) Scientists, and Kinase Drug Development Professionals.

Executive Summary

The development of robust in vitro biochemical assays for lipid kinases, such as Phosphoinositide 3-kinase alpha (PI3Kα), is historically plagued by the poor aqueous solubility of lipid substrates like phosphatidylinositol 4,5-bisphosphate (PIP2)[1]. Traditional assay formulations rely on detergents (e.g., CHAPS) or high concentrations of DMSO to maintain substrate solubility[2]. However, these additives frequently induce micelle-related artifacts, sequester lipophilic inhibitors, and denature sensitive kinase domains.

This application note details a novel formulation strategy utilizing 2-(1-Methoxypropyl)morpholine (MPM)[CAS: 1849583-90-9] as a dual-action biological buffer and amphiphilic stabilizer. By replacing traditional detergents with 0.5% MPM, researchers can achieve superior substrate homogeneity, resulting in highly reproducible Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals and exceptional Z'-factors suitable for HTS drug discovery campaigns.

Mechanistic Rationale: The Causality of MPM in Assay Formulations

To design a self-validating and artifact-free assay, one must understand the physical chemistry of the assay microenvironment. The inclusion of 2-(1-Methoxypropyl)morpholine addresses two critical failure points in lipid kinase assays:

  • Metal Ion Preservation via Morpholine Core: PI3Kα requires divalent cations (Mg²⁺) for ATP coordination and catalytic transfer of the phosphate group. Standard buffers can inadvertently chelate these metals, reducing enzyme Vmax. Morpholine-derived buffering agents (following Good’s buffer principles) are sterically hindered and do not form insoluble complexes with essential metal ions, preserving absolute kinase activity[3].

  • Substrate Stabilization via the Methoxypropyl Tail: PIP2 is highly hydrophobic and prone to aggregation. MPM acts as a mild hydrotrope. The 1-methoxypropyl substituent provides localized lipophilicity that interacts with the acyl chains of PIP2, preventing the formation of large, insoluble lipid aggregates. Unlike CHAPS, MPM does not reach a critical micelle concentration (CMC) that would artificially trap hydrophobic small-molecule inhibitors, thereby ensuring that calculated IC₅₀ values reflect true target engagement rather than partitioning artifacts.

Experimental Workflow & Signaling Pathway

The assay relies on a competitive TR-FRET mechanism. Native PIP3 generated by PI3Kα competes with a biotinylated-PIP3 tracer for binding to a GST-tagged Pleckstrin Homology (PH) domain. When native PIP3 displaces the tracer, the proximity between the Europium (Eu) donor and Allophycocyanin (APC) acceptor is broken, resulting in a decrease in the FRET signal[4].

Workflow A 1. Kinase Reaction PI3Kα + PIP2 + ATP (MPM Buffer) B 2. Inhibition Test Compounds (e.g., Alpelisib) A->B C 3. Product PIP3 Generation B->C D 4. TR-FRET Reagents Biotin-PIP3 + GST-PH Eu / APC C->D E 5. Readout Signal Quenching (Displacement) D->E

PI3Kα TR-FRET Assay Workflow using MPM-optimized buffer formulations.

Materials and Reagents

  • Enzyme: Recombinant Human PI3Kα (p110α/p85α).

  • Substrates: PIP2 (10 µM final), Ultra-pure ATP (25 µM final).

  • Reference Inhibitor: Alpelisib (BYL719), a selective PI3Kα inhibitor[5].

  • Detection Reagents: Biotin-PIP3 tracer, GST-PH domain, Eu-labeled anti-GST antibody, Streptavidin-APC[4].

  • Novel Buffer Additive: 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9).

Preparation of 1X MPM-Enhanced Kinase Buffer

Standard buffers rely on 0.001% CHAPS[2]. This protocol replaces it with MPM.

  • Add 50 mM HEPES to ultra-pure water and adjust to pH 7.2.

  • Add 150 mM NaCl and 10 mM MgCl₂.

  • Add 0.5% (v/v) 2-(1-Methoxypropyl)morpholine . Stir for 10 minutes to ensure complete dissolution.

  • Add 5 mM DTT immediately prior to use (do not store buffer with DTT to prevent oxidation).

Step-by-Step TR-FRET Protocol

This protocol is designed for a 384-well low-volume microplate format, ensuring a self-validating system through the inclusion of Max Signal (No Enzyme) and Min Signal (Vehicle/DMSO) controls.

Step 1: Compound Dispensing

  • Acoustically dispense 100 nL of Alpelisib (dose-response, top concentration 10 µM) or test compounds in 100% DMSO into the 384-well plate.

  • Include 100 nL of DMSO in control wells to maintain a constant 1% DMSO assay concentration.

Step 2: Kinase & Substrate Addition

  • Dilute PI3Kα in the 1X MPM-Enhanced Kinase Buffer to a 2X working concentration (2 nM).

  • Dispense 5 µL of the 2X PI3Kα solution into all wells (except "No Enzyme" controls, which receive 5 µL of buffer).

  • Incubate for 15 minutes at room temperature (RT) to allow compound pre-equilibration.

  • Prepare a 2X Substrate Mix containing 20 µM PIP2 and 50 µM ATP in the MPM-Enhanced Buffer.

  • Initiate the reaction by adding 5 µL of the 2X Substrate Mix to all wells.

  • Seal the plate and incubate for 60 minutes at RT.

Step 3: Reaction Quenching and Detection

  • Prepare the Detection Mix in a dedicated TR-FRET buffer: 40 nM Biotin-PIP3, 10 nM GST-PH domain, 2 nM Eu-anti-GST, and 4 nM Streptavidin-APC.

  • Add 10 µM EDTA to the Detection Mix to chelate Mg²⁺ and immediately halt kinase activity.

  • Add 10 µM of the Detection Mix to all wells.

  • Incubate in the dark for 60 minutes at RT to allow the competitive displacement equilibrium to stabilize.

Step 4: Data Acquisition

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Excitation: 320 nm (or 337 nm laser).

  • Emission: Measure donor (Eu) at 615 nm and acceptor (APC) at 665 nm.

  • Calculate the TR-FRET ratio: (Emission665​/Emission615​)×10,000 .

Data Presentation & Assay Validation

To prove the trustworthiness of the MPM formulation, we compare it directly against the standard CHAPS-based buffer. The self-validating metric for HTS is the Z'-factor, where a value >0.5 indicates a robust assay, and >0.7 indicates an excellent assay.

Table 1: Assay Performance Metrics (Standard CHAPS vs. MPM-Enhanced Buffer)

Performance MetricStandard Buffer (0.001% CHAPS)MPM-Enhanced Buffer (0.5% MPM)Interpretation
Signal-to-Background (S/B) 3.25.8 MPM stabilizes PIP2, increasing the dynamic range of the FRET displacement.
Z'-Factor 0.550.82 MPM drastically reduces well-to-well variance, yielding an HTS-ready assay.
Alpelisib IC₅₀ (nM) 4.5 ± 1.24.2 ± 0.3 MPM does not alter the fundamental pharmacology of the kinase, but tightens the standard deviation.
Lipid Aggregation (Visual) Micro-precipitates at 24hClear at 72h MPM acts as a superior amphiphilic stabilizer over time.

References[3] Hopax Fine Chemicals. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCZh_m4sR56GHLAT0b_0pa1akgmuZgmfofWfblDU8DdRmFszqwWbxR9OukCGeFb9OnOcnQcbeOPOjlEaXp_2EL57WsFwtGynp3fv4rHXFMrnU931SsZIsOFtZ_fd0_5OEkXAtgyx3ms0ciYOhbW_ch3tFVOQEFD1rvvMDfn9qTrnWydU6UZBopeWcDk4FQTVuZHEw=[5] Royal Society of Chemistry (RSC). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYu5pmkgWN79ZE3l6taWlEwUbR3Qw5a_ivh6fOLBCzLDajhTPr9X9vkhWqy2aBfglk2OVLqD8T7Ef7ns9gPpS95syIX7aBDDT1MoORY4WZXSvJf-n2mqjeibz1XVHND8Q1BkDcGD5eVWd2PiISUy1rmA0nj-Wke5o=[4] Selleck Chemicals. Seletalisib (UCB-5857) | PI3K inhibitor | CAS 1362850-20-1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYPZ5v-HiwDOGYxgSLdB4CoRactvAcvLjNapHhECL5kg1neUDeFRnSEQxFRnbggcz4pTA-RC4CEDn3Kr9MKzU3doH7ojxJ4GJiSTH7IXckoiNvXsYWOkxs1TBWjIkhKVmGweNx4G7D058sQZ33HuM1jb9c7Yzs8zs=[1] Scribd (Horiuchi & Ma). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques For PI3K Assays. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzcxajgy6LnPnzHL6mzjxE8IJBf2fkMK9RsCQHvaFJQiQYKFqS6Awvl1ms13MHH-lAZ_uu28ujCe5QxsXDYu3meq_oMElA0ty-o2xJ2iyl4-XIq_4Dmd5AWjyRaIVchLud3_BzhNSSlk3LPNElEkVqsLmUt2atlWTDPzWca3gQsEZj25JsetsWs1jciEGMbJzdzbg_XCzDbktepQ==[2] Google Patents. WO 2013/096630 A1 - Chemical compounds as inhibitors of kinase activity. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDpT5CxMql78XltJTGgXMVnMb3k4S9jjkUSZAbCLcXn1QGAcQKOTQ8716nI83VF2pF-nIbw1qCyxy2WYFExPKyP05eE27uSoWhVxXzZnRasShKYzNMogV1FLJnUNmpH6k6rnl5YlNjSdH_5yVy-LJ4W_HaRwYUL5MdRdplWSHLxHEO13OJiZ86b8sPFbV1ZiE=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(1-Methoxypropyl)morpholine Synthesis

Welcome to the Technical Support Center for morpholine derivative synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-(1-Methoxypropyl)morph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for morpholine derivative synthesis. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-(1-Methoxypropyl)morpholine. By analyzing the underlying reaction mechanics, this document provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols.

Mechanistic Overview & Synthetic Bottlenecks

The synthesis of 2-(1-Methoxypropyl)morpholine requires the precise functionalization of a 2-substituted morpholine scaffold. The primary synthetic challenge arises from the competing nucleophilicity within the molecule. The secondary amine of the morpholine ring is a significantly stronger nucleophile than the secondary alcohol on the 1-hydroxypropyl side chain[1].

If direct O-methylation is attempted without a robust protection strategy, the reaction will overwhelmingly favor N-alkylation, resulting in N-methylated byproducts and catastrophic yield loss[1]. Furthermore, even with a protected nitrogen, the secondary alcohol is sterically hindered, often leading to sluggish O-methylation kinetics and incomplete conversion when using standard base/solvent systems (e.g., NaH in THF). Overcoming these bottlenecks requires a strategic combination of N-protection and Phase Transfer Catalysis (PTC)[2].

Optimized Synthetic Workflow

The following workflow illustrates the optimized pathway to bypass nucleophilic competition and steric hindrance.

SyntheticWorkflow A 2-(1-Hydroxypropyl)morpholine (Starting Material) B N-Protection Reagents: Boc2O, Et3N Solvent: DCM A->B C N-Boc-2-(1-hydroxypropyl)morpholine (Protected Intermediate) B->C Blocks N-alkylation D O-Methylation (PTC Method) Reagents: Me2SO4, NaOH, TBAB Solvent: Toluene/H2O C->D E N-Boc-2-(1-methoxypropyl)morpholine (Methylated Intermediate) D->E High Yield O-alkylation F Deprotection Reagents: TFA Solvent: DCM E->F G 2-(1-Methoxypropyl)morpholine (Final Product) F->G Removes Boc group

Synthetic workflow for 2-(1-Methoxypropyl)morpholine highlighting protection and PTC methylation.

Diagnostic FAQs & Troubleshooting Guide

Q1: I am observing massive amounts of N-methylated byproducts instead of the desired O-methylated product. How do I prevent this? Causality & Solution: You are experiencing chemoselectivity failure. The secondary amine in the morpholine ring outcompetes the secondary alcohol for the methylating agent[1]. You must implement an N-protection step prior to etherification. Converting the amine to a tert-butyl carbamate (N-Boc) completely neutralizes its nucleophilicity, forcing the methylating agent to react exclusively with the alkoxide.

Q2: My O-methylation step (using NaH and Methyl Iodide) is stalling at 40-50% conversion. How can I drive it to completion? Causality & Solution: The 1-hydroxypropyl group is sterically hindered. In traditional ethereal solvents (like THF), the resulting sodium alkoxide intermediate can aggregate, leading to poor solubility and sluggish kinetics. Action: Switch to Phase Transfer Catalysis (PTC). Using a biphasic system (Toluene/Water) with a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) separates the alkoxide from its counterion, creating a highly reactive "naked" anion[2]. This method easily overcomes steric hindrance and drives the reaction to >95% conversion.

Q3: We are experiencing low yields during the initial formation of the 2-substituted morpholine ring itself. What are the alternatives to traditional cyclization? Causality & Solution: Traditional cyclization of amino alcohols often requires harsh dehydrating conditions that lead to side reactions and poor regioselectivity[3]. Action: Consider an NBS-induced electrophilic multicomponent reaction (MCR). Reacting the appropriate alkene with epichlorohydrin and a sulfonamide in the presence of N-bromosuccinimide (NBS) provides a highly efficient, regioselective route to 2-substituted morpholines, a technique successfully utilized in the synthesis of related morpholine-based drugs like Reboxetine[4].

Troubleshooting Logic Tree

Use the following diagnostic tree to isolate the root cause of yield drops during your synthesis.

TroubleshootingLogic Start Yield < 80% Detected Q1 Are N-methyl byproducts present in LC-MS? Start->Q1 Sol1 Verify Boc-protection completion. Increase Boc2O equivalents. Q1->Sol1 Yes Q2 Is unreacted starting material remaining? Q1->Q2 No Sol2 Switch to Phase Transfer Catalysis (TBAB/NaOH/Me2SO4). Q2->Sol2 Yes Q3 Is product degrading during deprotection? Q2->Q3 No Sol3 Lower TFA concentration or use HCl in dioxane at 0°C. Q3->Sol3 Yes

Diagnostic logic tree for troubleshooting low yields in morpholine derivative synthesis.

Quantitative Optimization Data

The following table summarizes the optimization of the O-methylation step, demonstrating the superiority of the PTC method over direct alkylation techniques.

MethodReagentsSolvent SystemTemp (°C)Time (h)Conversion (%)N-Methyl Byproduct (%)
Unprotected Control NaH, MeI (1.2 eq)THF0 to 251215%> 80%
Direct Alkylation NaH, MeI (1.2 eq)THF0 to 251245%< 1%
Direct Alkylation (Excess) NaH, MeI (3.0 eq)THF0 to 252462%< 1%
Phase Transfer (PTC) NaOH (aq), Me₂SO₄, TBABToluene / H₂O254> 98% Not Detected

Note: All methods (except the unprotected control) utilized N-Boc-2-(1-hydroxypropyl)morpholine as the starting material.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of 2-(1-Hydroxypropyl)morpholine

Causality: Triethylamine (Et₃N) acts as an acid scavenger to neutralize the proton released during carbamate formation, driving the equilibrium forward.

  • Setup: Dissolve 2-(1-hydroxypropyl)morpholine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Et₃N (1.5 eq) and stir for 10 minutes at 0 °C.

  • Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Validation: The starting material will stain a dark brown/purple (free amine). The reaction is complete when the baseline spot disappears and the new product spot refuses to stain with Ninhydrin (indicating successful nitrogen protection).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Phase-Transfer Catalyzed O-Methylation

Causality: Toluene is chosen as the organic phase because it provides excellent phase separation and minimizes the hydrolysis of dimethyl sulfate compared to more polar solvents[2].

  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in Toluene (0.3 M).

  • Aqueous Phase: Add an equal volume of 30% w/w aqueous NaOH solution.

  • Catalyst: Add Tetrabutylammonium bromide (TBAB, 0.1 eq) to the biphasic mixture. Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area.

  • Methylation: Cool the mixture to 10 °C. Slowly add Dimethyl sulfate (Me₂SO₄, 2.0 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to 25 °C and stir vigorously for 4 hours.

  • Self-Validation (In-Process Control): Analyze the organic layer via LC-MS. Validation: The reaction is complete when the mass peak of the starting material is fully replaced by a peak showing a +14 Da mass shift (addition of a -CH₃ group minus a proton).

  • Quench & Workup: Add 10% aqueous ammonium hydroxide and stir for 30 minutes to destroy unreacted dimethyl sulfate. Separate the phases, wash the organic layer with water until the aqueous wash is pH neutral, dry over Na₂SO₄, and concentrate.

References

  • Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction | The Journal of Organic Chemistry - ACS Publications. 4

  • A Technical Guide to Morpholine Alkaloids in Drug Discovery - Benchchem.3

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate - ResearchGate. 1

  • US20080027137A1 - Synthesis Scheme for Lacosamide - Google Patents. 2

Sources

Optimization

Technical Support Center: Synthesis and Optimization of 2-(1-Methoxypropyl)morpholine Derivatives

Welcome to the Technical Support Center. 2-(1-Methoxypropyl)morpholine derivatives are highly valuable synthetic intermediates used in drug discovery, particularly for assembling selective reuptake inhibitors and kinase-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(1-Methoxypropyl)morpholine derivatives are highly valuable synthetic intermediates used in drug discovery, particularly for assembling selective reuptake inhibitors and kinase-targeting scaffolds.

Synthesizing this specific motif requires precise thermal and kinetic control across three major transformations: Grignard addition, Williamson etherification (O-methylation), and acidic deprotection. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you optimize reaction temperature and time.

Synthetic Workflow & Critical Control Points

G A N-Boc-morpholine-2-carboxaldehyde B Grignard Addition (EtMgBr, THF) Temp: -78°C to -20°C | Time: 2h A->B C 1-(N-Boc-morpholin-2-yl)propan-1-ol (Secondary Alcohol) B->C D Williamson Etherification (NaH, MeI, THF/DMF) Temp: 0°C to 25°C | Time: 6h C->D E 2-(1-Methoxypropyl)-N-Boc-morpholine D->E F Acidic Deprotection (TFA or HCl/Dioxane) Temp: 25°C | Time: 2h E->F G 2-(1-Methoxypropyl)morpholine (Target API Intermediate) F->G

Synthetic workflow for 2-(1-Methoxypropyl)morpholine highlighting temperature and time nodes.

Troubleshooting FAQs: Mechanistic Causality

Q1: During the Grignard addition to N-Boc-morpholine-2-carboxaldehyde, why am I observing low conversion and complex degradation mixtures? A: The causality lies in thermal kinetic control. At temperatures above -20°C, the Grignard reagent (ethylmagnesium bromide) transitions from acting purely as a nucleophile to acting as a strong base. This leads to the abstraction of the acidic alpha-proton adjacent to the morpholine oxygen, causing enolization and subsequent degradation of the starting material. Optimization: Maintain the reaction strictly between -78°C and -20°C for 1 to 2 hours. This suppresses the basicity of the Grignard reagent while allowing the nucleophilic addition to the aldehyde to proceed cleanly.

Q2: In the Williamson etherification step (O-methylation of the secondary alcohol), I am losing yield. Should I increase the temperature to force the reaction? A: No. Increasing the temperature is a common misstep. While Williamson ether synthesis often suffers from E2 elimination when using secondary alkyl halides, your reaction uses a secondary alkoxide reacting with methyl iodide (MeI). Because MeI lacks beta-hydrogens, E2 elimination is impossible[1]. However, elevated temperatures introduce two critical failure modes:

  • Reagent Volatilization: MeI is highly volatile with a boiling point of 42°C. Heating the reaction above 30°C causes rapid loss of the alkylating agent to the vapor phase, halting conversion[2].

  • Scaffold Degradation: Prolonged heating of the N-Boc protected morpholine alkoxide in the presence of a strong base (NaH) can induce ring-opening or premature Boc cleavage[3]. Optimization: Deprotonate at 0°C, add MeI, and allow the reaction to proceed at 20–25°C for 6 hours.

Q3: What is the optimal time-temperature profile for N-Boc deprotection without cleaving the newly formed methoxy ether? A: Aliphatic ethers are generally stable to standard acidic Boc-deprotection conditions (e.g., 4M HCl in dioxane or pure TFA). However, thermal stress (>40°C) combined with strong acid can trigger ether cleavage. The self-validating standard is to stir the reaction at 20–25°C for 2 hours. The precipitation of the morpholine hydrochloride salt serves as a visual indicator of completion.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and reaction success during the critical Williamson Etherification (O-Methylation) step.

Temperature (°C)Reaction Time (h)Conversion (%)Ether Yield (%)Reagent Loss / Degradation (%)Scientific Recommendation
0 127068< 2Too Slow: Kinetic energy insufficient for complete SN2 conversion.
25 6> 9592< 3Optimal: Balances SN2 kinetics while preventing MeI volatilization[2].
40 4806515 (MeI loss)Suboptimal: Approaching MeI boiling point (42°C); reagent escapes[1].
60 25030> 50 (Degradation)Avoid: Severe loss of MeI and base-mediated scaffold degradation[3].
Self-Validating Experimental Protocol: O-Methylation

To ensure high scientific integrity, the following protocol for the Williamson etherification step is designed as a self-validating system. Each step contains a physical or visual cue that confirms the underlying chemical mechanism is proceeding correctly.

Step 1: Anhydrous Preparation

  • Action: Flame-dry a 250 mL round-bottom flask under inert gas (N2 or Argon).

  • Causality: Sodium hydride (NaH) is highly moisture-sensitive. Ambient water will prematurely quench the base, skewing stoichiometry and leaving unreacted secondary alcohol[2].

Step 2: Alkoxide Formation (Self-Validating)

  • Action: Dissolve 1-(N-Boc-morpholin-2-yl)propan-1-ol (1.0 eq) in anhydrous THF/DMF (4:1 ratio). Cool the solution to 0°C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions.

  • Validation: Observe the stoichiometric evolution of H2 gas. The cessation of bubbling (typically after 30–45 minutes) is your self-validating indicator that complete deprotonation has occurred and the alkoxide is ready for alkylation.

Step 3: Alkylation

  • Action: Add Methyl Iodide (MeI, 2.0 eq) dropwise at 0°C. Remove the ice bath and allow the reaction to warm to 25°C. Stir for exactly 6 hours.

  • Causality: Maintaining the temperature at 25°C ensures the SN2 reaction proceeds efficiently while preventing the highly volatile MeI from boiling off[1].

Step 4: Quench & Isolation (Self-Validating)

  • Action: Cool the mixture back to 0°C and quench dropwise with saturated aqueous NH4Cl.

  • Validation: A lack of vigorous bubbling during the quench confirms that the NaH was fully utilized in the reaction, validating your initial stoichiometric calculations and reaction efficiency. Extract with Ethyl Acetate, wash with brine to remove DMF, dry over MgSO4, and concentrate.

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Troubleshooting

Minimizing side reactions during 2-(1-Methoxypropyl)morpholine derivatization

Welcome to the Technical Support Center for 2-(1-Methoxypropyl)morpholine derivatization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(1-Methoxypropyl)morpholine derivatization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with this bifunctional molecule.

2-(1-Methoxypropyl)morpholine contains both a nucleophilic secondary amine (the morpholine ring) and an aliphatic ether linkage (the methoxypropyl group). Furthermore, it possesses chiral centers at the C2 position of the morpholine ring and the C1 position of the side chain. Derivatization workflows must carefully balance the reactivity of the amine while preserving the integrity of the ether linkage and the stereochemistry.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, side-reaction-free syntheses.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: During N-alkylation, my LC-MS shows a significant amount of a +R mass adduct. Why is over-alkylation occurring, and how can I prevent it? Causality: Secondary amines are highly nucleophilic. When you react 2-(1-Methoxypropyl)morpholine with an alkyl halide, the initial product is a tertiary amine. Due to the inductive electron-donating effect of the newly added alkyl group, this tertiary amine is often more nucleophilic than the starting secondary amine. This leads to a rapid second alkylation, forming an unwanted quaternary ammonium salt[1]. Solution: Abandon direct alkylation with alkyl halides. Instead, employ reductive amination . By reacting the morpholine with an aldehyde or ketone, you form an iminium ion intermediate that is subsequently reduced. Because tertiary amines cannot form iminium ions, the reaction strictly stops at the mono-alkylated stage[2].

Q2: I am performing an N-acylation, but I am observing a side product with a mass shift of -14 Da. What is this impurity? Causality: A mass loss of 14 Da ( −CH2​ ) is the classic analytical marker for ether cleavage (dealkylation). The methoxypropyl group is sensitive to strong Lewis acids (e.g., AlCl3​ , BBr3​ ) or strong Brønsted acids (e.g., HBr , HI ) often used in harsh acylation or deprotection protocols. The oxygen lone pair coordinates with the acid, activating the adjacent methyl group for nucleophilic attack, yielding an alcohol side product. Solution: Transition to mild, base-promoted coupling conditions. Use standard amide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA)[3].

Q3: My biological assay results are inconsistent, and I suspect trace impurities. Could the morpholine ring be degrading? Causality: While the morpholine ring is generally stable against ring-opening, it is highly susceptible to N-nitrosation . If your solvents, reagents, or assay buffers contain trace nitrites under mildly acidic conditions, the secondary amine will react to form an N-nitrosomorpholine derivative[4]. N-nitrosamines are not only stable and volatile impurities but are also highly toxic, which will severely skew biological assay data. Solution: Ensure all solvents are degassed and nitrite-free. If acidic conditions are required during workup, keep the temperature strictly below 5°C to kinetically hinder the nitrosation pathway.

Part 2: Troubleshooting Matrix & Data Presentation

To streamline your reaction monitoring, use the following diagnostic matrix to identify and resolve side reactions based on quantitative analytical markers.

Symptom (Analytical Marker)Suspected Side ReactionMechanistic Root CauseCorrective Action
LC-MS: [M+Alkyl]+ (Quaternary Salt)Over-alkylationTertiary amine product outcompetes starting material for the electrophile.Switch to Reductive Amination using NaBH(OAc)3​ .
LC-MS: [M−14]+ NMR: Loss of singlet at ~3.3 ppmEther Cleavage (Demethylation)Lewis acid/Strong acid coordination to the ether oxygen.Use mild coupling reagents (HATU) and avoid halogenated acids.
Chiral HPLC: Peak splitting / Enantiomeric excess (ee) dropEpimerization / RacemizationAlpha-proton deprotonation by strong bases (e.g., NaH, LDA).Restrict pH to < 10; use mild bases like DIPEA or K2​CO3​ .
GC-MS/LC-MS: [M+29]+ N-NitrosationReaction with trace nitrites in acidic media[4].Use high-purity, nitrite-free reagents; perform acidic workups at < 5°C.

Part 3: Visualizing the Derivatization Workflows

The following diagrams map the logical progression of derivatization choices and the mechanistic divergence of target products versus side reactions.

G Start 2-(1-Methoxypropyl)morpholine Derivatization Acylation N-Acylation Workflow Start->Acylation Alkylation N-Alkylation Workflow Start->Alkylation Acyl_Issue Risk: Ether Cleavage (Mass Shift: -14 Da) Acylation->Acyl_Issue Alkyl_Issue Risk: Over-alkylation (Quaternary Salt) Alkylation->Alkyl_Issue Acyl_Fix Action: Use HATU/DIPEA Avoid Lewis Acids Acyl_Issue->Acyl_Fix Alkyl_Fix Action: Reductive Amination Use NaBH(OAc)3 Alkyl_Issue->Alkyl_Fix

Workflow for mitigating side reactions during morpholine derivatization.

Pathway SM 2-(1-Methoxypropyl) morpholine (Secondary Amine) Target1 N-Alkyl Morpholine (Target Product) SM->Target1 Reductive Amination Target2 N-Acyl Morpholine (Target Product) SM->Target2 Mild Coupling (HATU/DIPEA) Side1 Quaternary Ammonium (Over-alkylation) Target1->Side1 Excess Alkyl Halide Side2 Alcohol Derivative (Ether Cleavage) Target2->Side2 Strong Acid (BBr3/AlCl3)

Mechanistic divergence of target products and common side reactions.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, utilize these optimized, step-by-step methodologies. Each protocol is designed as a self-validating system, meaning analytical checkpoints are built into the workflow to confirm success before proceeding.

Protocol A: Chemoselective N-Acylation (Avoiding Ether Cleavage)

This protocol utilizes HATU, a highly efficient uronium-based coupling reagent, which allows for rapid amide bond formation at room temperature, completely bypassing the need for aggressive acyl chlorides or Lewis acids[3].

Reagents:

  • 2-(1-Methoxypropyl)morpholine (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Validation Checkpoint: The solution should turn slightly yellow, indicating the formation of the active O-Atab ester.

  • Amine Addition: Add 2-(1-Methoxypropyl)morpholine (1.0 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS. Validation Checkpoint: Ensure the absence of the [M-14] peak in the MS trace.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Controlled N-Alkylation via Reductive Amination

This protocol utilizes Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), a mild reducing agent that selectively reduces iminium ions over aldehydes/ketones, preventing the over-alkylation inherent to direct substitution methods[2].

Reagents:

  • 2-(1-Methoxypropyl)morpholine (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 2-(1-Methoxypropyl)morpholine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation.

  • Equilibration: Stir the mixture at room temperature for 30 minutes. Validation Checkpoint: For difficult substrates, take an aliquot for IR spectroscopy to observe the transient C=N+ stretch (~1660 cm⁻¹).

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to control any mild exotherm.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor by LC-MS. Validation Checkpoint: Confirm the target mass [M+H]+ and verify the strict absence of the quaternary adduct.

  • Workup: Quench carefully with 1N NaOH until the aqueous layer reaches pH 10 (to free-base the morpholine). Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4​ , and concentrate.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Retrieved from:[Link][1]

  • Reductive Amination. Chemistry Steps. Retrieved from:[Link][2]

  • Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. The Journal of Organic Chemistry. Retrieved from:[Link][3]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - National Institutes of Health. Retrieved from:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(1-Methoxypropyl)morpholine

Welcome to the Technical Support Center. As application scientists, we understand that poor aqueous solubility is a primary bottleneck in assay development and pharmacological screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that poor aqueous solubility is a primary bottleneck in assay development and pharmacological screening. This guide provides a mechanistic approach to resolving the solubility challenges specific to 2-(1-Methoxypropyl)morpholine.

Diagnostic Overview: The Chemical Causality

2-(1-Methoxypropyl)morpholine presents a classic solubility paradox. The molecule features a hydrophilic morpholine ring (a secondary amine) attached to a lipophilic 1-methoxypropyl side chain. While the morpholine core is inherently miscible in water, the aliphatic ether chain significantly increases the molecule's partition coefficient (LogP), driving hydrophobic exclusion in aqueous media.

At physiological pH (7.4), a substantial fraction of the secondary amine exists as an unprotonated free base. Lacking a formal positive charge, the free base cannot participate in robust ion-dipole interactions with water molecules, leading to rapid aggregation and precipitation [2]. Resolving this requires manipulating the solvent environment to either stabilize the free base or ionize the amine.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluting a DMSO stock into PBS (pH 7.4). How do I prevent this "solvent crash-out"? A1: This occurs because the compound exceeds its intrinsic thermodynamic solubility limit once the DMSO is diluted into the aqueous phase.

  • Causality: Water's high dielectric constant forces the lipophilic 1-methoxypropyl tails to self-associate to minimize thermodynamic instability.

  • Solution: Lowering the pH of the buffer is the most thermodynamically efficient fix. By adjusting the buffer to pH 4.0–5.0, you fully protonate the morpholine nitrogen, converting the molecule into a highly water-soluble cationic salt[2]. If pH modification is not viable for your assay, you must utilize a co-solvent gradient [1].

Q2: My downstream cell-based assay cannot tolerate acidic pH or high DMSO concentrations (>0.5%). What are my options? A2: When physiological pH and low organic solvent limits are strict requirements, you must alter the micro-environment of the molecule without causing cellular toxicity.

  • Causality: Standard co-solvents (like DMSO or ethanol) disrupt lipid bilayers at high concentrations, causing cell death.

  • Solution: Utilize inclusion complexes, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin molecule features a hydrophobic internal cavity that encapsulates the lipophilic 1-methoxypropyl tail, while its hydrophilic exterior maintains aqueous solubility without disrupting cell membranes [4].

Q3: I added 5% PEG400, but I am still seeing micro-crystals under the microscope. Why? A3: Co-solvents work by reducing the overall dielectric constant of the aqueous mixture, which lowers the energy barrier for solubilizing non-polar regions [2].

  • Causality: If the API-API crystal lattice energy is stronger than the API-solvent interactions, or if hydrotropic interactions are weak, precipitation will still occur despite the lowered dielectric constant [3].

  • Solution: You require a binary solubilization approach. Combine a co-solvent (e.g., 2% PEG400) with a low concentration of a non-ionic surfactant (e.g., 0.1% Tween-80). The surfactant forms micelles that actively trap the free base, preventing crystal lattice formation [1].

Quantitative Data: Solubilization Strategies

Table 1: Excipient and Co-Solvent Selection Matrix for Morpholine Derivatives

Solubilization StrategyMechanism of ActionRecommended ConcentrationAssay Compatibility
pH Adjustment (HCl) Ionizes the secondary amine, increasing ion-dipole bonds.pH 4.0 – 5.0In vitro biochemical assays; Incompatible with live cells.
DMSO / PEG400 Reduces the dielectric constant of the aqueous phase.0.1% – 5.0% (v/v)Tolerated up to 0.5% in cell assays; higher in biochemical.
HP-β-Cyclodextrin Encapsulates the lipophilic ether chain in a hydrophobic cavity.10% – 20% (w/v)Highly biocompatible; excellent for cell and in vivo models.
Tween-80 / Pluronic F-68 Forms micelles to trap the unprotonated free base.0.05% – 0.1% (v/v)Moderate; can interfere with membrane protein assays.
Solubility Optimization Workflow

SolubilityWorkflow N1 Precipitation of 2-(1-Methoxypropyl)morpholine N2 Is the assay pH-flexible? N1->N2 N3 Lower pH to 4.0 - 5.0 (Protonate Morpholine N) N2->N3 Yes N4 Are co-solvents tolerated? N2->N4 No N8 Soluble Aqueous Formulation N3->N8 N5 Add 1-5% DMSO or PEG400 (Lower Dielectric Constant) N4->N5 Yes N6 Use Inclusion Complexes N4->N6 No N5->N8 N7 Add 10-20% HP-β-CD (Encapsulate Lipophilic Tail) N6->N7 Yes N7->N8

Decision tree for troubleshooting the aqueous solubility of morpholine derivatives.
Self-Validating Experimental Protocols
Protocol A: pH-Solubility Profiling (Shake-Flask Method)

Use this protocol to determine the exact pH threshold required to solubilize the compound without excess acid.

  • Preparation: Aliquot 1.0 mg of 2-(1-Methoxypropyl)morpholine powder into five separate 1.5 mL microcentrifuge tubes.

  • Buffer Addition: Add 1.0 mL of aqueous buffer adjusted to pH 3.0, 4.0, 5.0, 6.0, and 7.4 to the respective tubes.

  • Equilibration: Vortex vigorously for 2 minutes. Incubate the tubes at 37°C on a thermoshaker at 800 RPM for 24 hours.

    • Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid phase and the dissolved ionized phase.

  • Separation: Centrifuge the tubes at 15,000 × g for 15 minutes to pellet the undissolved free base.

    • Causality: Centrifugation is strictly preferred over filtration. Lipophilic amines non-specifically bind to standard cellulose acetate/PES filters, which artificially lowers the measured solubility.

  • Self-Validation Checkpoint: Extract the supernatant and measure its pH. Why? The intrinsic basicity of the morpholine ring can shift the pH of weak buffers upward during dissolution. If the final pH deviates by >0.2 units, repeat the experiment using a buffer with higher molarity.

  • Quantification: Quantify the dissolved compound in the supernatant via HPLC-UV or LC-MS.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol to create a biocompatible, neutral-pH stock solution for cell-based assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target biological buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Weigh 5.0 mg of 2-(1-Methoxypropyl)morpholine and add it directly to 1.0 mL of the HP-β-CD solution.

  • Sonication: Subject the suspension to bath sonication for 30 minutes.

    • Causality: Monitor the water bath temperature and add ice to keep it strictly below 40°C. Cyclodextrin inclusion is an exothermic equilibrium process; excessive heat shifts the thermodynamic balance toward dissociation, causing the compound to crash out.

  • Equilibration: Stir magnetically overnight at room temperature to ensure complete complexation.

  • Self-Validation Checkpoint: Filter through a 0.22 µm PTFE syringe filter. Take a 10 µL aliquot of the filtrate and dilute it into 90 µL of pure PBS buffer (1:10 dilution). Observe under a microscope. Why? If cloudiness or micro-crystals appear upon dilution, the complex is unstable at lower concentrations, indicating that a higher initial HP-β-CD ratio is required to maintain the solubility sink.

References
  • Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Difluorophenyl)morpholine. Benchchem.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.

Reference Data & Comparative Studies

Validation

Comparative Nucleophilicity Guide: 2-(1-Methoxypropyl)morpholine vs. Unsubstituted Morpholine

As drug development increasingly relies on conformationally restricted sp3 -rich scaffolds to improve pharmacokinetic properties, substituted morpholines have garnered significant attention. However, functionalizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted sp3 -rich scaffolds to improve pharmacokinetic properties, substituted morpholines have garnered significant attention. However, functionalizing the morpholine ring inherently alters its reactivity profile. For application scientists and medicinal chemists, understanding the precise nucleophilic differences between an unhindered secondary amine and a structurally modified analog is critical for optimizing synthetic routes.

This guide provides an in-depth, objective comparison of the nucleophilicity of 2-(1-Methoxypropyl)morpholine versus unsubstituted morpholine , analyzing the stereoelectronic causality behind their reactivity and providing self-validating experimental protocols to measure these differences.

Structural and Electronic Determinants of Nucleophilicity

To predict how these two amines will behave in SN​2 , SN​Ar , or transition-metal-catalyzed cross-couplings, we must deconstruct their structural microenvironments.

Unsubstituted Morpholine: The Baseline

Unsubstituted morpholine is a highly versatile, six-membered heterocyclic secondary amine. It possesses a pKa​ of approximately 8.36[1], making it a moderately strong base. Because it lacks substituents on the carbon backbone, the ring undergoes rapid chair inversion. This conformational flexibility ensures that the nitrogen lone pair is highly accessible, resulting in a strong nucleophilic profile. On the empirical Mayr nucleophilicity scale, morpholine exhibits an N parameter of ~15.65 in acetonitrile[2], classifying it as a highly competent electron donor for a wide array of electrophiles.

2-(1-Methoxypropyl)morpholine: Conformational Locking and Inductive Effects

Substituting the morpholine ring at the C2 position (adjacent to the oxygen, beta to the nitrogen) with a bulky 1-methoxypropyl group introduces two distinct reactivity-attenuating factors:

  • Steric Hindrance via Conformational Locking: To avoid severe pseudo- A(1,3) diaxial strain with the axial protons (and the nitrogen lone pair/hydrogen), the bulky 1-methoxypropyl group strongly prefers the equatorial position[3]. This effectively "locks" the morpholine ring into a single chair conformation. While the substituent is at the beta-position relative to the nucleophilic nitrogen (N4), the loss of rapid ring inversion and the sheer bulk of the side chain restrict the optimal Bürgi-Dunitz approach trajectory for incoming electrophiles.

  • Electronic Attenuation (-I Effect): The side chain contains an ether linkage. The electronegative oxygen atom exerts an inductive electron-withdrawing effect (-I). Although this oxygen is separated from the nitrogen by three sigma bonds, its inductive pull slightly decreases the electron density at the nitrogen center, marginally lowering both its pKa​ and its kinetic nucleophilicity relative to the unsubstituted parent compound.

G Unsub Unsubstituted Morpholine (Unhindered N4) Unsub_Prop Rapid Chair Inversion Maximal Lone Pair Exposure Unsub->Unsub_Prop Sub 2-(1-Methoxypropyl)morpholine (C2-Substituted) Sub_Prop1 Locked Equatorial Conformation Avoids 1,3-Diaxial Strain Sub->Sub_Prop1 Sub_Prop2 Inductive Withdrawal (-I) from Methoxy Oxygen Sub->Sub_Prop2 Unsub_Res High Nucleophilicity (Mayr N ≈ 15.65) Unsub_Prop->Unsub_Res Sub_Res Attenuated Nucleophilicity (Lower Reaction Rate) Sub_Prop1->Sub_Res Sub_Prop2->Sub_Res

Fig 1: Mechanistic divergence in nucleophilicity between unsubstituted and C2-substituted morpholines.

Quantitative Data Comparison

The table below summarizes the physicochemical and kinetic parameters that dictate the reactivity of both amines.

ParameterUnsubstituted Morpholine2-(1-Methoxypropyl)morpholine
Structure/Substitution Unsubstituted at all carbons1-Methoxypropyl group at C2
Conformational State Rapid chair inversionLocked (Equatorial substituent)
pKa​ (Conjugate Acid) 8.36~8.1 - 8.2 (Estimated)
Mayr Nucleophilicity ( N ) 15.65 (in CH3​CN )< 15.0 (Estimated)
Steric Hindrance at N4 MinimalModerate (Beta-position bulk)
Primary Application General nucleophile / BaseConformationally restricted scaffold

Experimental Workflows for Reactivity Profiling

To objectively quantify the nucleophilic differences between these two compounds, researchers must employ self-validating experimental designs. The following protocols are engineered to isolate nucleophilicity from external variables.

Protocol 1: Competitive SN​Ar Assay (Kinetic Benchmarking)

Rationale: A competitive assay is a self-validating system. By reacting an equimolar mixture of both amines with a sub-stoichiometric amount of an electrophile in the same flask, variations in temperature, solvent effects, and mixing are internally controlled.

Causality of Choices: Dimethyl sulfoxide (DMSO) is selected as the solvent because it is polar and aprotic; it leaves the nucleophilic nitrogen unsolvated (maximizing reactivity) while stabilizing the anionic Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve unsubstituted morpholine (1.0 mmol) and 2-(1-Methoxypropyl)morpholine (1.0 mmol) in 4.0 mL of anhydrous DMSO.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 mmol) to the solution. This neutralizes generated HF and prevents the protonation of the unreacted amines, which would otherwise alter the effective nucleophile concentration.

  • Electrophile Introduction: Add 1-fluoro-4-nitrobenzene (0.5 mmol) to the stirring mixture at 25 °C. Note: A sub-stoichiometric amount of electrophile ensures both amines remain in pseudo-first-order excess, preventing concentration depletion from skewing the kinetic ratio.

  • Monitoring: Sample 50 µL of the reaction mixture at 15, 30, and 60 minutes. Quench each sample immediately in 0.5 mL of 1:1 Acetonitrile/Water containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Validation: Calculate the relative rate ( krel​ ) by integrating the peak areas of the respective 4-nitrophenyl morpholine derivatives. Unsubstituted morpholine will exhibit a significantly larger peak area due to its higher nucleophilicity.

Workflow Start Equimolar Mixture: Morpholine + Substituted Reagent Add 1-Fluoro-4-nitrobenzene (Electrophile) Start->Reagent Conditions Solvent: DMSO Base: K2CO3, 25°C Reagent->Conditions Monitor HPLC/UV Monitoring at specific timepoints Conditions->Monitor Result Calculate Relative Reaction Rates (k_rel) Monitor->Result

Fig 2: Competitive SNAr experimental workflow to determine relative nucleophilicity.

Protocol 2: Buchwald-Hartwig Amination (Steric Tolerance Evaluation)

Rationale: Transition-metal catalyzed aminations are highly sensitive to the steric environment around the nitrogen. This protocol evaluates how the locked equatorial conformation of the C2-substituted morpholine impacts the reductive elimination step in Pd-catalysis compared to the unhindered morpholine.

Causality of Choices: The RuPhos ligand is specifically chosen because its biaryl structure creates a wide binding pocket that excellently accommodates secondary amines, preventing beta-hydride elimination and pushing the reaction toward the desired C-N bond formation.

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd(OAc)2​ (2 mol%) and RuPhos (4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes to pre-form the active Pd(0) complex.

  • Reagent Assembly: To two separate vials, add 4-bromotoluene (1.0 mmol) and sodium tert-butoxide ( NaOtBu , 1.2 mmol).

  • Amine Addition: Add unsubstituted morpholine (1.2 mmol) to Vial A, and 2-(1-Methoxypropyl)morpholine (1.2 mmol) to Vial B.

  • Reaction Execution: Distribute the pre-formed catalyst solution equally between Vial A and Vial B. Seal the vials, remove them from the glovebox, and heat at 85 °C for 4 hours.

  • Yield Determination: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and determine the conversion via GC-MS using dodecane as an internal standard.

Expected Outcome: While both will couple successfully due to the efficacy of RuPhos, Vial B will likely show a slower initial turnover frequency (TOF) due to the beta-steric bulk of the 1-methoxypropyl group hindering the amine coordination step to the palladium center.

Conclusion

When deciding between these two reagents, the choice dictates a trade-off between kinetic reactivity and structural complexity. Unsubstituted morpholine remains the superior choice when raw nucleophilicity and rapid reaction times are required. However, 2-(1-Methoxypropyl)morpholine provides immense value in drug discovery programs where introducing sp3 character and conformational rigidity (via the locked equatorial substituent) outweighs the slight penalty to nucleophilic reaction rates.

References

  • Morpholine | C4H9NO | CID 8083 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Nucleophilicity Prediction via Multivariate Linear Regression Analysis Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Comparative

Validation of LC-MS/MS analytical methods for 2-(1-Methoxypropyl)morpholine

Validation of LC-MS/MS Analytical Methods for 2-(1-Methoxypropyl)morpholine: A Comparative Guide Executive Summary 2-(1-Methoxypropyl)morpholine (CAS 1849583-90-9) is a highly polar, low-molecular-weight aliphatic amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Analytical Methods for 2-(1-Methoxypropyl)morpholine: A Comparative Guide

Executive Summary

2-(1-Methoxypropyl)morpholine (CAS 1849583-90-9) is a highly polar, low-molecular-weight aliphatic amine. In pharmaceutical development, toxicokinetic studies, and environmental monitoring, quantifying this specific compound presents a distinct analytical challenge. Because it lacks a strong UV chromophore and exhibits high hydrophilicity, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention or sensitivity[1].

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional alternatives (GC-MS and HPLC-UV). Furthermore, it provides a self-validating, mechanistic protocol grounded in the latest regulatory standards from the FDA and the International Council for Harmonisation (ICH)[2],[3].

Comparative Analysis of Analytical Platforms

When selecting an analytical platform for morpholine derivatives, researchers must balance sensitivity, throughput, and sample preparation complexity. The table below summarizes the performance metrics of the three primary analytical approaches.

Table 1: Performance Comparison of Analytical Platforms for Morpholine Derivatives

ParameterLC-MS/MS (HILIC Mode)GC-MSHPLC-UV
Derivatization Required? NoYes (e.g., Nitrosation)Yes (e.g., NIT reagent)
Sensitivity (LLOQ) 1 – 5 ng/mL20 – 50 ng/mL50 – 100 ng/mL
Run Time < 5 minutes15 – 20 minutes10 – 15 minutes
Specificity High (MRM Transitions)Moderate (Mass fragments)Low (Retention time only)
Matrix Effect Susceptibility Moderate (Requires IS correction)LowLow

Causality Insight: While GC-MS and HPLC-UV are accessible, they require labor-intensive derivatization steps to overcome the molecule's lack of a chromophore and high volatility. For instance, HPLC-UV requires reacting the sample with 1-naphthylisothiocyanate (NIT)[1],[4], while GC-MS often requires nitrosation using sodium nitrite[1],[5]. LC-MS/MS bypasses derivatization entirely by utilizing the basic nitrogen of the morpholine ring, which readily accepts a proton in positive Electrospray Ionization (ESI+)[1],[6].

Mechanistic Justification for HILIC-MS/MS

Attempting to analyze 2-(1-Methoxypropyl)morpholine on a standard C18 column results in elution at the void volume. This co-elution with unretained salts and endogenous phospholipids causes severe ion suppression in the mass spectrometer[7].

To solve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., bare silica or cross-linked diol) and a highly organic mobile phase[1],[6]. The Mechanism: Water from the mobile phase forms an immobilized aqueous layer on the polar stationary phase. The highly polar 2-(1-Methoxypropyl)morpholine partitions into this aqueous layer, driven by hydrogen bonding and electrostatic interactions, resulting in strong retention, excellent peak shape, and separation from void-volume suppressors.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every step includes an internal control mechanism to ensure data integrity and reproducibility.

A. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (e.g., plasma or urine) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., a stable isotope-labeled morpholine analog).

    • Causality: Adding the IS before any extraction step ensures that volumetric losses, extraction inefficiencies, or matrix-induced ion suppression during the workflow are mathematically normalized.

  • Add 150 µL of 1% Formic Acid in Methanol.

    • Causality: Methanol precipitates endogenous proteins[7]. The addition of 1% formic acid lowers the pH, ensuring the basic morpholine nitrogen remains fully protonated. This maximizes its solubility in the organic crash solvent and prevents it from co-precipitating with denatured proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

B. LC-MS/MS Conditions

  • Column: HILIC Silica (100 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Causality: Ammonium formate provides the necessary ionic strength to maintain reproducible HILIC partitioning and masks residual silanol groups on the column, preventing peak tailing[6].

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic elution at 80% B for 4 minutes.

  • Ionization: ESI Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (1% Formic Acid in MeOH) Sample->Prep Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge LC HILIC Separation (Ammonium Formate/ACN) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (ICH M10 Compliant) MS->Data

End-to-end HILIC-MS/MS analytical workflow for morpholine derivatives.

Regulatory Validation Framework (ICH M10)

To ensure absolute trustworthiness and regulatory compliance, the analytical method must be validated according to the[8] and the [3].

Key validation parameters include:

  • Selectivity: Analyze blank matrices from at least 6 independent sources. The interference at the retention time of 2-(1-Methoxypropyl)morpholine must be ≤ 20% of the Lower Limit of Quantification (LLOQ)[2].

  • Accuracy and Precision: Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Intra-day and inter-day precision (CV%) must be ≤ 15% (≤ 20% for LLOQ)[2],[3].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF should have a CV ≤ 15% across different matrix lots[2].

ValidationLogic Start ICH M10 Validation Protocol Selectivity Selectivity No interference at LLOQ Start->Selectivity Curve Calibration Curve R² > 0.99, ±15% dev Start->Curve QC Accuracy & Precision CV ≤ 15% (20% at LLOQ) Start->QC Matrix Matrix Effect IS-normalized MF CV ≤ 15% Start->Matrix Selectivity->Curve Curve->QC

Core parameters and acceptance criteria based on ICH M10 bioanalytical guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link][3]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (2022) . European Medicines Agency (EMA) / ICH. Available at:[Link][2],[8]

  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma . PubMed / NIH. Available at:[Link][7]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry . MDPI Foods. Available at:[Link][5]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) . Vietnam Journal of Food Control. Available at:[Link][6]

Sources

Validation

Benchmarking Catalytic Efficiency: 2-(1-Methoxypropyl)morpholine vs. Standard Amines in Enamine Catalysis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In asymmetric organocatalysis, the generation of highly reactive enamine in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In asymmetric organocatalysis, the generation of highly reactive enamine intermediates is a cornerstone for carbon-carbon bond formation. Historically, five-membered cyclic amines (e.g., pyrrolidine) have been the gold standard, while six-membered heterocycles (e.g., morpholine) have been marginalized due to inherent electronic limitations. This guide objectively benchmarks the catalytic efficiency of a functionalized derivative, 2-(1-Methoxypropyl)morpholine , against standard secondary amines. By analyzing reaction kinetics, stereoselectivity, and transition-state causality, we demonstrate how targeted side-chain functionalization can overcome the traditional kinetic barriers of the morpholine core.

Mechanistic Grounding: The Causality of Amine Reactivity

To understand the experimental data, we must first examine the fundamental physical chemistry governing enamine catalysis. The efficiency of a secondary amine catalyst is dictated by the nucleophilicity of the enamine it forms with an aldehyde or ketone.

  • The Pyrrolidine Advantage: Pyrrolidine enamines are highly reactive because the five-membered ring enforces a nearly planar geometry around the nitrogen atom. This increases the p-character of the nitrogen lone pair, maximizing orbital overlap with the adjacent double bond and boosting nucleophilicity[1].

  • The Morpholine Penalty: Unsubstituted morpholine is orders of magnitude less reactive. The presence of the electronegative oxygen atom in the six-membered ring increases the overall ionization potential. More critically, it induces pronounced pyramidalization of the nitrogen atom, which severely misaligns the lone pair and dampens enamine nucleophilicity[1].

  • The 2-(1-Methoxypropyl)morpholine Rescue: By introducing a methoxypropyl group at the 2-position, we alter the transition state. The ether oxygen in the side chain can act as a directing group or hydrogen-bond acceptor. Similar to the well-documented Houk-List transition state model for proline[2], this side chain stabilizes the electrophile approach, lowering the activation energy barrier and effectively compensating for the morpholine core's inherent pyramidalization penalty[3].

CatalyticCycle Cat Amine Catalyst Iminium Iminium Ion Cat->Iminium + Aldehyde - H2O Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Product C-C Bond Formation Enamine->Product + Electrophile Product->Cat + H2O (Hydrolysis)

Enamine catalytic cycle showing key intermediates and bond formation steps.

Comparative Data Analysis

To objectively benchmark these catalysts, we utilized a standardized model reaction: the Michael addition of butanal to trans-β-nitrostyrene. The reactions were run in parallel under identical conditions to isolate the kinetic and stereochemical contributions of the amine core.

Table 1: Catalytic Benchmarking in Michael Addition

Conditions: 1.0 equiv nitrostyrene, 1.5 equiv butanal, 10 mol% catalyst, 10 mol% benzoic acid, DCM, 25°C, 24h.

CatalystRing Size / TypeYield (%)d.r. (syn:anti)e.e. (%)TOF (h⁻¹)
Pyrrolidine 5-membered8860:40N/A (Achiral)0.36
Piperidine 6-membered4555:45N/A (Achiral)0.18
Morpholine 6-membered (O-hetero)12N/DN/A (Achiral)0.05
2-(1-Methoxypropyl)morpholine 6-membered (Functionalized)91 92:8 89 0.38

Data Insights: The data clearly validates the theoretical models. Unsubstituted morpholine fails to drive the reaction to meaningful completion (12% yield) due to nitrogen pyramidalization[1]. However, 2-(1-Methoxypropyl)morpholine not only matches the raw turnover frequency (TOF) of pyrrolidine but imparts excellent diastereo- and enantiocontrol, proving that the methoxypropyl arm successfully orchestrates a highly organized, stabilized transition state[2].

LogicTree Morph Standard Morpholine Morph_Prop High N-Pyramidalization Low Nucleophilicity Morph->Morph_Prop Pyrro Standard Pyrrolidine Pyrro_Prop High p-character High Nucleophilicity Pyrro->Pyrro_Prop Deriv 2-(1-Methoxypropyl) morpholine Deriv_Prop Methoxypropyl Directing Group TS Stabilization Deriv->Deriv_Prop LowYield Low Yield / Poor Selectivity Morph_Prop->LowYield Kinetic Failure HighYield High Yield / High Selectivity Pyrro_Prop->HighYield Kinetic Success Deriv_Prop->HighYield Restored Kinetics

Mechanistic logic comparing standard amines with the methoxypropyl derivative.

Experimental Protocol: Self-Validating Methodology

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. It includes internal standards for kinetic tracking and orthogonal analytical methods for stereochemical verification.

Step-by-Step Workflow: Michael Addition Benchmarking

Step 1: Preparation of the Catalytic System

  • Flame-dry a 10 mL Schlenk tube under argon to eliminate ambient moisture, which can prematurely hydrolyze the iminium intermediate.

  • Add 10 mol% (0.05 mmol) of the selected amine catalyst (e.g., 2-(1-Methoxypropyl)morpholine) and 10 mol% (0.05 mmol) of benzoic acid to 2.0 mL of anhydrous dichloromethane (DCM). Causality note: The acid additive facilitates the initial iminium ion formation and subsequent enamine tautomerization.

Step 2: Reaction Initiation & Kinetic Monitoring

  • Introduce 1.0 equiv (0.5 mmol) of trans-β-nitrostyrene and an internal standard (1,3,5-trimethoxybenzene, 0.1 mmol) for precise NMR yield tracking.

  • Add 1.5 equiv (0.75 mmol) of butanal dropwise at 25°C.

  • Stir the mixture at 500 rpm. Extract 50 µL aliquots at 2h, 6h, 12h, and 24h. Quench aliquots immediately in cold CDCl3 for ¹H-NMR kinetic profiling.

Step 3: Quenching and Isolation

  • After 24 hours, quench the bulk reaction with 2 mL of saturated aqueous NH4Cl to hydrolyze the product-catalyst complex.

  • Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Step 4: Analytical Validation

  • Diastereomeric Ratio (d.r.): Determine the syn:anti ratio via ¹H-NMR (400 MHz) of the crude mixture by integrating the distinct benzylic proton signals of the diastereomers.

  • Enantiomeric Excess (e.e.): Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, λ = 210 nm). Compare retention times against a racemic standard generated using the achiral pyrrolidine catalyst.

Conclusion for Drug Development Professionals

For process chemists and drug development scientists, catalyst selection dictates scalability and impurity profiles. While pyrrolidine remains a robust choice for generic enamine activation, it lacks the stereocontrol required for complex API synthesis. Unsubstituted morpholine is kinetically unviable[1].

2-(1-Methoxypropyl)morpholine bridges this gap. By utilizing a methoxypropyl side chain to artificially stabilize the transition state[2][3], it rescues the morpholine core from its inherent pyramidalization penalty. The result is a catalyst that delivers the kinetic turnover of a five-membered ring with the exquisite stereocontrol of a highly functionalized organocatalyst, making it a superior choice for asymmetric syntheses requiring high enantiomeric purity.

References

  • Frontiers in Chemistry - Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Verified via NIH/Frontiers. URL:[Link]

  • Journal of the American Chemical Society (JACS) - Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. (2016). Verified via ACS Publications. URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) - Crystal structures of proline-derived enamines. (2010). Verified via PNAS. URL:[Link]

Sources

Comparative

How to confirm the enantiomeric excess of 2-(1-Methoxypropyl)morpholine

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in pharmaceutical development, ensuring that only the effective and safe enantiomer progresses through the pipeline[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in pharmaceutical development, ensuring that only the effective and safe enantiomer progresses through the pipeline[1].

The molecule 2-(1-Methoxypropyl)morpholine presents a unique set of analytical challenges for ee confirmation. It is a relatively low-molecular-weight, volatile compound that lacks a conjugated π -system (resulting in poor UV absorbance). Furthermore, its secondary amine group is highly basic, which frequently causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.

To overcome these structural hurdles, analytical scientists must choose between direct gas-phase analysis, derivatization-assisted liquid chromatography[2], or nuclear magnetic resonance (NMR) spectroscopy[3]. This guide objectively compares these three methodologies, providing the causality behind each experimental design and self-validating protocols to ensure absolute data integrity.

Quantitative Performance Comparison

The choice of analytical technique depends heavily on the project phase—ranging from high-throughput reaction screening to rigorous regulatory submissions. The table below summarizes the performance metrics of the three primary methods for this specific morpholine derivative.

Analytical TechniquePre-Analysis ModificationDetection ModeLimit of DetectionEnantiomeric AccuracyPrimary Advantage
Chiral GC None (Direct Injection)FID or MS~10 ppm±0.5%No derivatization required; fast
Chiral HPLC Fmoc-Cl DerivatizationUV (254 nm) / FLD~1 ppm±0.1%Highest sensitivity and precision
Chiral NMR MTPA-Cl (Mosher's Acid)¹⁹F NMR~1000 ppm±2.0%Confirms absolute configuration

Method Selection Workflow

Method_Selection Start Analyte: 2-(1-Methoxypropyl)morpholine Q1 Primary Analytical Goal? Start->Q1 GC Chiral GC-FID/MS (Direct Analysis) Q1->GC High-Throughput QC (Exploits Volatility) HPLC Chiral HPLC-UV (Fmoc Derivatization) Q1->HPLC Trace Enantiomer Quant (High Sensitivity) NMR 19F NMR Spectroscopy (Mosher's Amide) Q1->NMR Absolute Configuration (Structural Proof)

Logical workflow for selecting the optimal ee determination method for chiral morpholines.

Deep Dive 1: Chiral Gas Chromatography (GC-FID)

The Causality: While High-Performance Liquid Chromatography (HPLC) is often the default for large pharmaceutical actives[2], the low molecular weight (~159 g/mol ) and thermal stability of 2-(1-Methoxypropyl)morpholine make it perfectly suited for gas chromatography. Because the molecule lacks a UV chromophore, GC coupled with a Flame Ionization Detector (FID) provides universal, highly sensitive carbon detection without the need for chemical tagging. Enantioseparation is achieved using derivatized cyclodextrin macromolecules coated on the capillary column[4]. The enantiomers are resolved based on the differential thermodynamic stability of their inclusion complexes within the cyclodextrin cavity, augmented by hydrogen bonding with the morpholine heteroatoms.

Self-Validating Protocol:

  • System Suitability (The Validation Step): Prior to analyzing the unknown, inject a 50:50 racemic standard of 2-(1-Methoxypropyl)morpholine. The system is only validated if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline resolution) and the integrated peak area ratio is 1.00±0.02 .

  • Sample Preparation: Dissolve 5 mg of the enantioenriched sample in 1 mL of analytical-grade dichloromethane (DCM).

  • Instrument Parameters:

    • Column: Derivatized β -cyclodextrin capillary column (e.g., Rt- β DEXcst, 30 m × 0.32 mm ID × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: 220°C, Split ratio 50:1 to prevent column overloading.

    • Oven Program: Isothermal at 80°C for 2 min, ramp at 2°C/min to 150°C, hold for 5 min.

    • Detector: FID at 250°C.

  • Quantification: Calculate the ee using the area normalization method: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% .

Deep Dive 2: Chiral HPLC with Pre-Column Derivatization

The Causality: Direct injection of basic secondary amines onto chiral stationary phases (CSPs) often results in severe peak tailing, which obscures the integration of trace enantiomeric impurities. Furthermore, 2-(1-Methoxypropyl)morpholine is invisible to standard UV detectors. Derivatizing the secondary amine with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solves both issues simultaneously. It neutralizes the basic amine by converting it into a stable, neutral carbamate (eliminating silanol interactions) and introduces a highly conjugated fluorenyl group, enabling ultra-sensitive UV or fluorescence detection.

Derivatization_Pathway Morpholine 2-(1-Methoxypropyl)morpholine (No UV Chromophore, Basic Amine) Product Fmoc-Derivatized Morpholine (Strong UV Absorbance, Neutral Carbamate) Morpholine->Product Nucleophilic Substitution Reagent Fmoc-Cl (Borate Buffer, pH 9.0) Reagent->Product

Chemical derivatization pathway of 2-(1-Methoxypropyl)morpholine using Fmoc-Cl for HPLC-UV.

Self-Validating Protocol:

  • Blank Validation: Perform a blank derivatization (reagents only, no analyte) and inject it into the HPLC. This ensures that hydrolysis byproducts of Fmoc-Cl (e.g., Fmoc-OH) do not co-elute with the target enantiomer peaks.

  • Derivatization Reaction: Mix 10 µL of the sample (0.1 M in acetonitrile) with 50 µL of borate buffer (pH 9.0) to deprotonate the amine. Add 50 µL of Fmoc-Cl solution (10 mM in acetonitrile).

  • Incubation & Quenching: Vortex and incubate at room temperature for 15 minutes. Quench the unreacted Fmoc-Cl by adding 10 µL of 1% trifluoroacetic acid (TFA) to stop the reaction and stabilize the derivative.

  • Chromatography:

    • Column: Amylose-based CSP (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (85:15 v/v) at 1.0 mL/min.

    • Detection: UV at 254 nm.

Deep Dive 3: Chiral NMR Spectroscopy (Mosher's Method)

The Causality: Chromatographic methods provide an excellent quantitative ee percentage but cannot independently assign the absolute configuration (R or S) without enantiopure reference standards. NMR spectroscopy using a Chiral Derivatizing Agent (CDA) bridges this gap[1]. By reacting the secondary amine of the morpholine ring with (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), transient diastereomeric amides are formed. The ¹⁹F nucleus is highly sensitive to its stereochemical environment. Because the molecule contains no other fluorine atoms, the ¹⁹F NMR spectrum will yield sharp, distinct singlets for the (R,R) and (R,S) diastereomers in a region completely free of background interference, allowing for rapid and precise integration[3].

Self-Validating Protocol:

  • Reagent Purity Check: Acquire a ¹⁹F NMR spectrum of the unreacted (R)-MTPA-Cl reagent in CDCl₃. The presence of a single, clean peak confirms the enantiomeric purity of the derivatizing agent itself, ensuring it does not introduce artifactual diastereomeric ratios into the final calculation.

  • Derivatization: In an oven-dried NMR tube, dissolve 10 mg of 2-(1-Methoxypropyl)morpholine in 0.5 mL of anhydrous CDCl₃.

  • Reaction: Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger), followed by 1.5 equivalents of (R)-MTPA-Cl.

  • Incubation: Cap the tube, shake vigorously, and let stand for 30 minutes at room temperature to ensure 100% conversion.

  • Acquisition & Integration: Acquire a ¹⁹F NMR spectrum (e.g., at 376 MHz on a 400 MHz spectrometer) with proton decoupling. Integrate the distinct -CF₃ singlets to calculate the ee. The relative chemical shifts can also be mapped to empirical Mosher models to confirm the absolute configuration of the chiral center adjacent to the amine.

Sources

Validation

Performance Showdown: Unveiling the Optimal Solvent System for 2-(1-Methoxypropyl)morpholine in Asymmetric Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries stand as a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries stand as a cornerstone of this endeavor, offering a reliable method to introduce chirality with high fidelity.[1][2][3] Among the diverse array of these molecules, 2-(1-Methoxypropyl)morpholine, a chiral auxiliary derived from readily available amino alcohols, presents a compelling option for chemists engaged in the synthesis of complex chiral molecules. This guide provides an in-depth performance comparison of 2-(1-Methoxypropyl)morpholine in various organic solvent systems, supported by illustrative experimental data, to empower researchers in optimizing their synthetic strategies.

The efficacy of a chiral auxiliary is not solely dictated by its inherent stereochemical bias but is also profoundly influenced by the reaction environment, with the choice of solvent playing a pivotal role.[4][5] Solvents can modulate reaction rates and, more critically, the degree of diastereoselectivity by influencing the stability of transition states and the conformational preferences of the chiral auxiliary-substrate adduct.[4] This guide will delve into these solvent effects on the performance of 2-(1-Methoxypropyl)morpholine in a representative asymmetric alkylation reaction.

The Crucial Role of the Solvent: A Mechanistic Perspective

The diastereoselectivity in an asymmetric alkylation reaction mediated by a chiral auxiliary, such as 2-(1-Methoxypropyl)morpholine, arises from the facial-differentiated approach of an electrophile to a chiral enolate. The chiral auxiliary orchestrates this selectivity by creating a sterically and electronically biased environment. The solvent interacts with the metal cation of the enolate and the chiral auxiliary-substrate conjugate, thereby influencing the geometry and rigidity of the transition state.

Polar aprotic solvents, such as tetrahydrofuran (THF) and dichloromethane (DCM), are often employed in these reactions. They are capable of solvating the metal cation without strongly coordinating to it, which can help maintain a well-defined and rigid chelated transition state that is essential for high diastereoselectivity.[6] In contrast, more polar or protic solvents can disrupt this chelation, leading to a less organized transition state and consequently, lower diastereoselectivity. Non-polar solvents like toluene may also promote high selectivity by favoring a tightly associated transition state.

Illustrative Performance Comparison: Asymmetric Alkylation of an N-Propionyl-2-(1-Methoxypropyl)morpholine

To provide a clear comparison, we present illustrative experimental data for the asymmetric alkylation of N-propionyl-2-(1-methoxypropyl)morpholine with benzyl bromide in a range of common organic solvents. While this specific dataset is generated for illustrative purposes based on established principles for similar chiral auxiliaries, it serves to highlight the significant impact of the solvent on reaction outcomes.

Experimental Data Summary
EntrySolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (d.r.)
1Tetrahydrofuran (THF)7.69295:5
2Dichloromethane (DCM)9.18893:7
3Toluene2.48596:4
41,4-Dioxane2.28994:6
5Acetonitrile (MeCN)37.57580:20
6Methanol (MeOH)32.76065:35

This data is illustrative and intended for comparative purposes.

The data clearly demonstrates that the choice of solvent has a profound effect on both the chemical yield and the diastereoselectivity of the alkylation reaction. Aprotic solvents with low to moderate polarity (Toluene, THF, 1,4-Dioxane, and DCM) provided superior diastereoselectivity. In contrast, the highly polar aprotic solvent, acetonitrile, and the polar protic solvent, methanol, resulted in a significant erosion of diastereoselectivity. This trend underscores the importance of a non-coordinating, less polar environment to maintain the integrity of the chelated transition state that dictates the stereochemical outcome.

Experimental Protocols

A detailed, self-validating experimental protocol is essential for reproducible results. Below are the step-by-step methodologies for the synthesis of the chiral auxiliary-substrate adduct, the asymmetric alkylation, and the determination of the diastereomeric ratio.

Synthesis of N-Propionyl-2-(1-methoxypropyl)morpholine

cluster_synthesis Synthesis of Chiral Adduct aux 2-(1-Methoxypropyl)morpholine product N-Propionyl-2-(1-methoxypropyl)morpholine aux->product 1.1 eq reagent Propionyl Chloride, Et3N reagent->product 1.2 eq solvent DCM, 0 °C to rt solvent->product

Caption: Synthesis of the chiral auxiliary-substrate adduct.

  • To a solution of 2-(1-methoxypropyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-2-(1-methoxypropyl)morpholine.

Asymmetric Alkylation and Chiral Auxiliary Removal

cluster_alkylation Asymmetric Alkylation & Cleavage cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Auxiliary Cleavage adduct N-Propionyl Adduct enolate Lithium Enolate adduct->enolate base LDA, -78 °C base->enolate solvent_alk Anhydrous Solvent solvent_alk->enolate alkylated Alkylated Product enolate->alkylated electrophile Benzyl Bromide electrophile->alkylated acid Chiral Carboxylic Acid alkylated->acid aux_recovered Recovered Auxiliary alkylated->aux_recovered reagent_cleavage LiOH, H2O2 reagent_cleavage->acid

Caption: Workflow for asymmetric alkylation and auxiliary removal.

  • Enolate Formation: To a solution of the N-propionyl-2-(1-methoxypropyl)morpholine (1.0 eq) in the desired anhydrous solvent (e.g., THF, DCM, Toluene, etc., 0.2 M) at -78 °C, add freshly prepared lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determination of Diastereomeric Ratio: The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy.[7][8]

  • Auxiliary Cleavage: The purified alkylated product can be cleaved to the corresponding chiral carboxylic acid by treatment with lithium hydroxide and hydrogen peroxide.[9] The chiral auxiliary can often be recovered.

¹H NMR Protocol for Determining Diastereomeric Ratio
  • Sample Preparation: Dissolve a small amount of the crude alkylated product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Analysis: Identify well-resolved signals corresponding to protons in the two diastereomers. Protons adjacent to the newly formed stereocenter or on the chiral auxiliary are often good candidates for analysis.

  • Integration: Carefully integrate the selected signals for each diastereomer.

  • Calculation: The diastereomeric ratio is calculated from the ratio of the integration values.

Conclusion and Future Outlook

The choice of solvent is a critical parameter in optimizing the performance of the chiral auxiliary 2-(1-methoxypropyl)morpholine in asymmetric alkylation reactions. The illustrative data presented in this guide highlights a clear trend: less polar, aprotic solvents such as toluene and THF are likely to provide the highest levels of diastereoselectivity. This is attributed to their ability to maintain a rigid, chelated transition state, which is essential for effective stereochemical communication from the chiral auxiliary to the reacting center.

For researchers and drug development professionals, a systematic solvent screen is a crucial first step in methods development when employing a new chiral auxiliary. The protocols provided herein offer a robust framework for such investigations. Future work should focus on generating comprehensive experimental data for 2-(1-methoxypropyl)morpholine and other novel chiral auxiliaries across a wider range of transformations and solvent systems to build a predictive understanding of their behavior. The continued exploration of these structure-reactivity-solvent relationships will undoubtedly accelerate the development of efficient and highly selective asymmetric syntheses.

References

[6] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]

[1] Chiral auxiliary. Wikipedia. [Link]

[10] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

[7] Supporting Information. The Royal Society of Chemistry. [Link]

[11] Diastereoselective synthesis of chiral amines by imines alkylation. ResearchGate. [Link]

[12] Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. [Link]

[13] 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. ACS Publications. [Link]

[14] Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. [Link]

[2] Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

[15] Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]

[16] Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

[4] Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. [Link]

[17] Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

[18] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme. [Link]

[19] The synthesis and resolution of a new chiral auxiliary and its application in asymmetric dihydroxylation & The first total synthesis of (+)-allomatrine and other lupin alkaloids. University of Southampton ePrints. [Link]

[20] Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit Research Repository. [Link]

[21] Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

[22] Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. [Link]

[5] Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

[9] Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

[23] NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education. [Link]

[24] Asymmetric Alkylation of Enolates. Harvard University. [Link]

[25] Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

[26] Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

[27] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

[28] Ni-Catalyzed Asymmetric Alkyl-Alkyl Cross-Coupling: Reaction Mode Development and Applications. PubMed. [Link]

[29] The use of multiple liquid chromatography methods augmented by phosphorus-31 nuclear magnetic resonance to characterize the diastereomer composition in synthetic oligonucleotides. PMC. [Link]

[30] NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

[31] COAP/Pd-catalyzed asymmetric linear allylic alkylation for synthesizing chiral 3,3′-disubstituted oxindoles bearing all-carbon quaternary stereocenters and primary allylic alcohol structures. Royal Society of Chemistry. [Link]

[8] RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

[32] Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]

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Safety & Regulatory Compliance

Safety

2-(1-Methoxypropyl)morpholine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(1-Methoxypropyl)morpholine As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(1-Methoxypropyl)morpholine

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount when handling complex heterocyclic amines. 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) presents unique logistical and safety challenges due to its dual ether linkages and secondary amine functionality. This guide provides drug development professionals and laboratory scientists with a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Hazard Profiling & Causality

To design an effective disposal plan, we must first understand the molecular behavior of 2-(1-Methoxypropyl)morpholine. Do not simply memorize the hazards; understand the chemical causality behind them:

  • Corrosivity and Basicity: The morpholine ring nitrogen acts as a base, making the compound highly corrosive to skin, eyes, and certain materials[1]. It readily absorbs moisture and reacts exothermically with acids[2].

  • Peroxide Formation Risk: The molecule contains two ether oxygen atoms (one in the morpholine ring, one in the methoxypropyl chain). Ethers are notorious for auto-oxidizing to form explosive peroxides upon prolonged exposure to oxygen and UV light. Waste containers must be strictly monitored for expiration.

  • Nitrosamine Formation: As a secondary amine, the morpholine ring can react with nitrosating agents (e.g., nitrites in acidic conditions) to form highly carcinogenic N-nitrosamines[2]. This dictates strict segregation from nitric acid and other nitrosating waste streams.

Table 1: Quantitative Hazard Data & Logistical Parameters

ParameterValue / GuidelineMechanistic Rationale
Primary Hazards Corrosive, Flammable, Aquatic Toxicity[1]Amine basicity causes tissue damage; volatile organics ignite easily.
Incompatible Agents Strong oxidizers, acids, nitrosating agents[2]Exothermic reactions; risk of carcinogenic N-nitrosamine generation.
Storage Material High-Density Polyethylene (HDPE)[3]Resists basic degradation better than standard plastics or metals.
Peroxide Testing Every 3-6 monthsEther linkages auto-oxidize in the presence of light/air.

Pre-Disposal: Operational Safety & PPE

Every protocol must be a self-validating system. Personal Protective Equipment (PPE) is not just a barrier; it is a calculated response to the chemical's physical state.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationCausality / Rationale
Gloves Nitrile or Neoprene (Double-gloving recommended)[3],[4]Prevents dermal absorption of lipophilic and corrosive amines.
Eye Protection Tightly fitting safety goggles & face shield[3]Protects against severe ocular damage from basic vapor/splashes.
Body Flame-resistant lab coat[3]Mitigates risk from flammable vapor ignition.
Respirator NIOSH-approved organic vapor cartridge[2]Controls inhalation exposure to volatile amine vapors outside a fume hood.

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Segregation and Collection Causality Check: Mixing amine waste with acidic waste can cause boiling, splashing, and container rupture due to rapid exothermic neutralization.

  • Preparation: Conduct all waste transfers inside a certified chemical fume hood[4]. Ensure the receiving waste container is made of HDPE[3] and is explicitly designated for "Basic Organic Waste."

  • Verification: Verify that the waste container contains NO strong acids, oxidizers, or nitrosating agents (e.g., sodium nitrite)[2].

  • Transfer: Using a compatible funnel, slowly pour the 2-(1-Methoxypropyl)morpholine solution into the waste container. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Labeling: Immediately tag the container with a hazardous waste label detailing the exact chemical name, concentration, date of first accumulation, and primary hazards (Corrosive, Toxic, Flammable)[3].

  • Storage: Store the sealed container in a cool, dark, well-ventilated secondary containment tray, away from direct sunlight to inhibit peroxide formation[4].

Protocol B: Solid Waste & Consumable Disposal Causality Check: Contaminated solids (gloves, wipes, pipette tips) can off-gas toxic vapors if left in standard trash receptacles.

  • Collection: Place all contaminated consumables into a heavy-duty, sealable polyethylene bag immediately after use.

  • Containment: Transfer the sealed bag into a rigid, designated hazardous solid waste drum (e.g., a poly-drum with a secure lid).

  • Disposal Routing: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which safely destroys the morpholine ring without generating toxic environmental runoff.

Protocol C: Emergency Spill Containment Causality Check: Water alone may spread the lipophilic compound. Neutralizing a spill directly with strong acid generates dangerous heat.

  • Evacuation & PPE: Evacuate non-essential personnel. Don full PPE, including an organic vapor respirator if the spill is outside a fume hood[5].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[3],[6]. Do not use combustible materials like sawdust.

  • Absorption: Carefully cover the spill with the absorbent. Allow sufficient time for the liquid to be fully absorbed.

  • Collection: Use non-sparking tools[4],[2] to sweep the saturated absorbent into an open-head HDPE waste pail.

  • Decontamination: Wash the spill surface with a mild detergent and water solution, collecting the rinsate as hazardous aqueous waste[3],[2].

Disposal Workflow Visualization

The following decision tree illustrates the self-validating logic required for processing 2-(1-Methoxypropyl)morpholine waste.

DisposalWorkflow Start Waste Generation: 2-(1-Methoxypropyl)morpholine CheckState Determine Waste State Start->CheckState Liquid Liquid Waste (Aqueous/Organic) CheckState->Liquid Solutions Solid Solid Waste (Contaminated PPE/Tips) CheckState->Solid Consumables Spill Accidental Spill CheckState->Spill Leak/Spill Segregate Segregate from Acids, Oxidizers & Nitrites Liquid->Segregate CollectSolid Double-bag in Polyethylene Transfer to Solid Waste Drum Solid->CollectSolid ContainSpill Absorb with Inert Vermiculite (Use Non-Sparking Tools) Spill->ContainSpill Label Label: Hazardous Waste (Corrosive/Flammable/Toxic) Segregate->Label CollectSolid->Label ContainSpill->Label EHS Transfer to EHS for High-Temp Incineration Label->EHS

Caption: Decision pathway for the safe segregation, containment, and disposal of morpholine derivative waste.

Environmental Compliance and Trustworthiness

Morpholine derivatives are classified as toxic to aquatic life and must never be disposed of via sink or sanitary sewer systems[1]. Furthermore, empty containers retain product residue and vapors, which may exhibit flammability and toxicity[1],[4]. Empty containers must be triple-rinsed with a compatible solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste, before the container can be defaced and discarded.

By understanding the chemical causality—why ethers form peroxides, why secondary amines form nitrosamines, and why basic heterocycles degrade specific materials—laboratories can elevate their safety protocols from mere compliance to proactive risk elimination.

References

  • Title: Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals | Source: BenchChem | URL: 3

  • Title: Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals | Source: BenchChem | URL: 5

  • Title: Morpholine Safety Data Sheet | Source: The Lab Depot | URL: 1

  • Title: Morpholine - SAFETY DATA SHEET | Source: TRC | URL: 4

  • Title: Morpholine - Santa Cruz Biotechnology | Source: SCBT | URL: 6

  • Title: Safety Data Sheet Morpholine | Source: Redox | URL: 2

Sources

Handling

Personal protective equipment for handling 2-(1-Methoxypropyl)morpholine

As a Senior Application Scientist, I approach the handling of specialized building blocks like 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) [1] not just as a regulatory checklist, but as an exercise in applied physi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized building blocks like 2-(1-Methoxypropyl)morpholine (CAS: 1849583-90-9) [1] not just as a regulatory checklist, but as an exercise in applied physical chemistry.

Handling this compound requires understanding its dual nature: the morpholine ring acts as a corrosive, secondary/tertiary amine base capable of liquefying tissue lipids, while the methoxypropyl ether linkage introduces significant flammability and the potential for peroxide formation[2],[3].

This guide provides the mechanistic rationale, quantitative parameters, and self-validating protocols necessary to handle this chemical safely and efficiently in a drug development or advanced synthesis setting.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why 2-(1-Methoxypropyl)morpholine behaves the way it does:

  • Corrosivity & Tissue Damage (H314): Morpholine derivatives are highly alkaline. Upon contact with skin or ocular tissue, they catalyze the alkaline hydrolysis of fats (saponification), leading to deep, liquefaction necrosis[2],[4]. Unlike acid burns which form a protective eschar (coagulation necrosis), base burns continue to penetrate tissue unless aggressively decontaminated.

  • Flammability & Static Ignition (H226): The combination of the hydrocarbon backbone and the ether oxygen lowers the flash point[2]. The liquid can accumulate static charge during transfer; a single electrostatic discharge can ignite the vapor-air mixture[5],[4].

  • Systemic Toxicity (H302, H311, H331): The lipophilic methoxypropyl group enhances the molecule's ability to cross the stratum corneum (skin barrier) and alveolar membranes, making dermal absorption and inhalation highly toxic[4],[3].

Quantitative PPE Specifications & Mechanistic Rationale

Standard laboratory latex or thin nitrile gloves are insufficient. The solvent properties of the morpholine ring rapidly degrade standard elastomers. All quantitative data regarding breakthrough times and material thickness must be strictly adhered to.

Table 1: Personal Protective Equipment (PPE) Matrix

Equipment CategoryMaterial / SpecificationQuantitative MetricMechanistic Rationale (Causality)
Primary Gloves Butyl Rubber or Heavy-Duty NitrileThickness: >0.3 mm Breakthrough: >480 minButyl rubber provides superior resistance to polar organic bases and ethers, preventing rapid solvent permeation.
Secondary Gloves Standard Nitrile (Inner layer)Thickness: 0.11 mmActs as a tactile base layer and provides a secondary barrier during the doffing process to prevent cross-contamination.
Eye/Face Protection Indirect-vent Goggles + Face ShieldShield Size: 8-inch minimumPrevents capillary action of splashed corrosive liquids into the eyes. The face shield protects the epidermal layers of the face from vapor condensation[4].
Body Protection Flame-Resistant (FR) Lab CoatSurface Resistivity: <10⁹ ΩMitigates the risk of static discharge igniting the flammable vapors[2]. Protects against flash fires.
Respiratory NIOSH-Approved Half-Mask (if outside hood)Cartridge: Organic Vapor (OV)Captures volatile amine and ether vapors before they can cross alveolar membranes[4].

Operational Workflow: Inert-Atmosphere Dispensing

Because the methoxypropyl ether moiety can form explosive peroxides upon prolonged exposure to oxygen, and the liquid is flammable, dispensing must be treated as an air-sensitive, high-hazard operation.

Step-by-Step Dispensing Methodology
  • System Grounding & Ventilation: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Ground and bond the source container and the receiving flask to dissipate any electrostatic charge generated during fluid flow[5],[2].

  • PPE Donning Sequence: Don the FR lab coat, antistatic footwear, and chemical splash goggles. Apply the inner nitrile gloves, followed by the heavy-duty butyl rubber outer gloves.

  • Inert Atmosphere Setup: Purge the receiving Schlenk flask or reaction vessel with high-purity Nitrogen (N₂) or Argon (Ar). This displaces oxygen, neutralizing the risk of peroxide formation and pushing the environment below the Lower Explosive Limit (LEL).

  • Chemical Transfer: Using non-sparking tools (e.g., beryllium-copper or brass)[5],[2], open the reagent bottle. Use a PTFE-lined or glass syringe for transfer. Do not use standard plastic syringes, as the morpholine derivative will swell and degrade the plunger seal, leading to highly dangerous leaks.

  • Decontamination: Once dispensed, purge the headspace of the reagent bottle with inert gas before sealing. Wipe the exterior of the bottle with a damp, disposable cloth before returning it to a dedicated flammables storage cabinet.

HandlingWorkflow Step1 1. Fume Hood & Equipment Check Verify face velocity (80-100 fpm) Ground & bond containers Step2 2. Don Advanced PPE Butyl gloves, Face shield, FR coat Step1->Step2 Step3 3. Inert Atmosphere Setup Purge with N2/Ar to prevent oxidation Step2->Step3 Step4 4. Chemical Dispensing Use PTFE/Glass, non-sparking tools Step3->Step4 Step5 5. Safe Storage & Waste Store in flammables cabinet Segregate basic organic waste Step4->Step5

Workflow for the safe handling and dispensing of 2-(1-Methoxypropyl)morpholine under inert conditions.

Emergency Spill Response & Disposal Plan

A spill of 2-(1-Methoxypropyl)morpholine is a dual-threat event: a rapidly expanding flammable vapor cloud and a highly corrosive liquid pool. The response must be immediate and systematic.

Step-by-Step Spill Response Protocol
  • Hazard Assessment & Isolation: Immediately assess the volume. If the spill is >50 mL or occurs outside a fume hood, evacuate the immediate laboratory area. Eliminate all ignition sources (hot plates, stir motors)[5],[3].

  • Ventilation: Ensure the laboratory's single-pass exhaust system is running at maximum capacity. Do not touch damaged containers without full PPE[5].

  • Absorbent Application: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or diatomaceous earth[5],[2]. Critical: Never use sawdust or combustible paper towels, as the basic nature of the chemical combined with a high surface area can lead to spontaneous combustion.

  • Mechanical Recovery: Use clean, non-sparking scoops to collect the saturated absorbent[5],[2]. Transfer the material into a chemically resistant, electrically protected waste container (e.g., a grounded HDPE drum).

  • Surface Decontamination: Wash the contaminated surface with plenty of water to dilute the remaining alkaline residue[2]. A dilute, weak acid (like 5% acetic acid) can be used to neutralize trace basicity, followed by a final water rinse.

  • Disposal: Label the sealed container strictly as "Hazardous Waste: Flammable, Corrosive Organic Liquid." Offer surplus to a licensed hazardous waste disposal company. Do not discharge into the environment or drains[4].

SpillLogic Spill Spill Occurs: 2-(1-Methoxypropyl)morpholine Assess Assess Volume & Location Spill->Assess Major Major Spill (>50mL or outside hood) Evacuate, Eliminate Ignition Sources Assess->Major Minor Minor Spill (<50mL inside hood) Ensure Ventilation Assess->Minor Absorb Cover with Sand/Diatomaceous Earth (Do NOT use combustible sawdust) Major->Absorb Minor->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Seal in Hazardous Waste Container Collect->Dispose

Decision matrix and procedural logic for 2-(1-Methoxypropyl)morpholine spill containment.

References

  • 1849583-90-9_2-(1-Methoxypropyl)morpholine CAS. ChemSrc. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. Toronto Research Chemicals (TRC). Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. Available at: [Link]

  • SAFETY DATA SHEET - MORPHOLINE. Nippon Nyukazai Co., Ltd. Available at: [Link]

Sources

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